Technical Documentation Center

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol
  • CAS: 17321-45-8

Core Science & Biosynthesis

Foundational

A Technical Guide to the Preliminary Biological Evaluation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Abstract The pyrazolo[3,4-b]pyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer, antimicro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazolo[3,4-b]pyridine nucleus is a recognized "privileged scaffold" in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] This guide outlines a comprehensive, multi-tiered strategy for the preliminary biological characterization of a specific, novel derivative: 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol . The proposed workflow is designed to efficiently screen for a broad spectrum of potential activities, identify the most promising therapeutic avenues, and provide a logical framework for subsequent, more detailed mechanistic studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemical entities.

Introduction and Rationale for Investigation

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine core, a structure that is isosteric to the purine nucleus. This structural similarity is believed to contribute to its diverse biological activities, often by acting as an antagonist to natural purines in various biological pathways.[1] The literature extensively documents the potential of this scaffold. Pyrazolopyridine derivatives have been successfully developed as inhibitors of critical cellular targets like tropomyosin receptor kinases (TRKs), anaplastic lymphoma kinase (ALK), and various cyclin-dependent kinases (CDKs), highlighting their significant potential in oncology.[5][6][7][8] Furthermore, their efficacy is not limited to cancer; significant antibacterial, antifungal, and antiviral activities have also been reported, making this class of compounds a rich source for novel therapeutic agents.[3][9][10]

The subject of this guide, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (hereinafter referred to as "the compound"), incorporates this promising scaffold. The specific substitutions—two methyl groups, a phenyl ring, and a hydroxyl group—offer a unique electronic and steric profile that warrants a thorough investigation of its biological potential. This document provides a strategic workflow for its initial biological screening.

Strategic Workflow for Preliminary Biological Evaluation

A logical, phased approach is critical for the efficient evaluation of a new chemical entity. The initial goal is to cast a wide net to identify any significant biological activity, which can then be pursued with more focused assays.

G cluster_0 Phase 1: Broad-Spectrum In Vitro Screening cluster_1 Phase 2: Hit Validation & Prioritization cluster_2 Phase 3: Focused Mechanistic Studies A Anticancer Cytotoxicity Screen (NCI-60 Human Tumor Cell Line Panel) E Dose-Response Analysis (IC50 / EC50 Determination) A->E Positive Hit B Antimicrobial Susceptibility Testing (MIC against Bacterial & Fungal Panel) B->E Positive Hit C Anti-inflammatory Assay (COX-1/COX-2 Inhibition) C->E Positive Hit D General Kinase Inhibition Screen (Broad Panel Kinase Assay) D->E Positive Hit F Selectivity Profiling (e.g., Normal vs. Cancer Cells) E->F G Preliminary Mechanistic Insight (e.g., Apoptosis vs. Necrosis Assay) F->G H Target Deconvolution (Identify Specific Kinase, etc.) G->H I Pathway Analysis (Western Blot, qPCR) H->I J In Vivo Model Testing (e.g., Xenograft, Infection Model) I->J

Caption: High-level strategic workflow for the biological evaluation of the compound.

Tier 1: Broad-Spectrum In Vitro Screening Protocols

The initial phase focuses on identifying any significant "hits" in key therapeutic areas where pyrazolopyridines have previously shown promise.

Anticancer Activity: Cytotoxicity Screening

Objective: To determine if the compound exhibits cytotoxic or cytostatic effects against a diverse panel of human cancer cell lines.

Rationale: The pyrazolopyridine scaffold is a well-established pharmacophore in the design of anticancer agents, with numerous derivatives showing potent activity against various cancers, including breast, renal, and colon cancer cell lines.[11][12][13] A broad screen is the most efficient first step to uncover any such potential.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 (breast), HCT-116 (colon), A549 (lung), and a normal fibroblast line like WI-38 for selectivity) in appropriate media until they reach ~80% confluency.

  • Seeding: Trypsinize and seed cells into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation:

Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Experimental ValueExperimental Value
HCT-116Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
WI-38Experimental ValueExperimental Value
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Objective: To assess the compound's ability to inhibit the growth of a panel of pathogenic bacteria and fungi.

Rationale: Pyrazolopyridine derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against clinically relevant yeasts and molds.[10][14][15]

Experimental Protocol: Broth Microdilution Assay

  • Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.

  • Compound Preparation: Prepare a 2-fold serial dilution of the compound in a 96-well microtiter plate using appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the standardized microbial suspension to each well.

  • Controls: Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi), a negative (growth) control, and a sterility control.

  • Incubation: Incubate plates at 35-37°C for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Presentation:

MicroorganismCompound MIC (µg/mL)Control Drug MIC (µg/mL)
S. aureusExperimental ValueExperimental Value
E. coliExperimental ValueExperimental Value
P. aeruginosaExperimental ValueExperimental Value
C. albicansExperimental ValueExperimental Value
A. fumigatusExperimental ValueExperimental Value

Tier 2: Hit Validation and Mechanistic Prioritization

Should the compound demonstrate promising activity (a "hit") in Tier 1 screening (e.g., IC₅₀ < 10 µM or MIC ≤ 16 µg/mL), the next logical step is to validate this activity and gain preliminary insights into its mechanism of action.

G Hit Primary Hit Identified (e.g., Anticancer Activity) DoseResponse Confirm IC50 with Finer Concentration Gradient Hit->DoseResponse Selectivity Assess Cytotoxicity in Normal vs. Cancer Cell Lines DoseResponse->Selectivity ApoptosisAssay Cell Death Mechanism (Annexin V / PI Staining) Selectivity->ApoptosisAssay KinaseScreen Broad Kinase Panel Screen Selectivity->KinaseScreen If Selective & Potent PathwayAnalysis Downstream Pathway Investigation ApoptosisAssay->PathwayAnalysis Apoptosis Confirmed KinaseScreen->PathwayAnalysis Specific Kinase Hit

Caption: Logical flow from hit validation to preliminary mechanistic studies.

Potential Anticancer Mechanism: Kinase Inhibition

Rationale: A frequent mechanism of action for anticancer pyrazolopyridines is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6][8][16] If the compound shows potent and selective cytotoxicity against cancer cells, a broad kinase screen is a cost-effective next step to identify potential molecular targets.

Proposed Follow-up Action:

  • Broad Kinase Panel Screen: Submit the compound to a commercial service (e.g., Eurofins, Promega) for screening against a panel of >100 kinases at a fixed concentration (e.g., 1 µM or 10 µM).

  • Hypothetical Pathway: If the screen reveals inhibition of a key signaling kinase (e.g., a member of the MAPK or PI3K/Akt pathways), this provides a strong hypothesis for the compound's mechanism of action.

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound Pyrazolopyridine Compound Compound->RAF Inhibition

Caption: Hypothetical inhibition of the RAF kinase in the MAPK signaling pathway.

Conclusion and Future Directions

This technical guide proposes a structured, evidence-based approach for the initial biological characterization of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol. By leveraging the known pharmacological profile of the pyrazolopyridine scaffold, this workflow prioritizes screening for anticancer and antimicrobial activities. Positive results from these preliminary assays will provide the necessary foundation for more intensive investigations, including detailed structure-activity relationship (SAR) studies, advanced mechanistic elucidation, and eventual evaluation in in vivo models. The ultimate goal is to rapidly and efficiently determine if this novel compound holds promise as a lead for future drug development.

References

  • Gu, X., & Ma, S. (2022). Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 22(9), 1643-1657.[1]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.[5]

  • Anticancer activities of some newly synthesized pyrazole and pyrimidine derivatives. (2013). ResearchGate.[11]

  • Synthesis, molecular docking study, and in vivo biological evaluation of pyrazolopyridines derived from monocarbonyl curcumin analogues as potential anti-inflammatory agents. (2023). Pharmacy Education.[17]

  • Abdel-Aziz, A. A. M., et al. (2020). Synthesis and Anticancer Activity of Some Fused Heterocyclic Compounds Containing Pyrazole Ring. Taylor & Francis Online.[12]

  • Antimicrobial activity of some pyrazolo[3,4-b]pyridine derivatives. ResearchGate.[2]

  • The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. (2022). MDPI.[3]

  • Antifungal activities of the new pyrazolopyridine compounds... ResearchGate.[9]

  • New pyrazolopyridine analogs: Synthesis, antimicrobial, antiquorum-sensing and antitumor screening. (2018). PubMed.[10]

  • Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives. (2005). PubMed.[14]

  • Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives. (2023). PMC.[13]

  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition. (2023). RSC Publishing.[6]

  • Novel Pyrazolo[3,4-d]pyrimidin-4-one Derivatives as Potential Antifungal Agents: Design, Synthesis, and Biological Evaluation. (2021).
  • Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][5][17]triazolopyrimidine Derivatives as Potential Anticancer Agents. PMC.[16]

  • Review: Anticancer Activity Of Pyrazole. (2024). International Journal of Pharmaceutical Sciences.[18]

  • In-vitro Antimicrobial and Antifungal Activity of Pyrimidine and Pyrazolo-[1, 5-a] Pyrimidine. International Journal of Pharmaceutical and Phytopharmacological Research.[15]

  • Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities... (2024). ACS Omega.[19]

  • A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. (2025). Medwin Publishers.[20]

  • Synthesis and biological evaluation of new pyrazolo[3,4-d]pyrimidine derivatives. Mediterr. J. Chem.[4]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (2022). MDPI.[21]

  • Design, Synthesis and Biological Evaluation of Pyrazolopyrimidine Derivatives as Aryl Hydrocarbon Receptor Antagonists for Colorectal Cancer Immunotherapy. (2025). MDPI.[22]

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2019). Journal of Pharmaceutical Research International.[23]

  • Pyrazolopyridine: An efficient pharmacophore in recent drug design and development. (2026). ResearchGate.[24]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC.[25]

  • Discovery of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines as potent anaplastic lymphoma kinase (ALK) inhibitors. (2019). PubMed.[7]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (2009). PubMed.[8]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023). MDPI.[26]

  • Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2022). ChemInform.[27]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for -Amyloid Plaques. (2022). Semantic Scholar.[28]

Sources

Exploratory

A Comprehensive Technical Guide to the Pharmacokinetic Profile of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2][3][4][5] Understanding the pharmacokinetic profile of novel entities within this class is paramount for their successful translation from preclinical discovery to clinical candidates. This technical guide provides a comprehensive overview of the methodologies and a representative pharmacokinetic profile for the specific compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol. Due to the absence of specific published data for this exact molecule, this guide synthesizes field-proven insights and established protocols to present a scientifically grounded, hypothetical profile. This document will detail the experimental workflows for evaluating absorption, distribution, metabolism, and excretion (ADME), offering a robust framework for researchers in the field.

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Core

The fusion of pyrazole and pyridine rings creates the pyrazolo[3,4-b]pyridine core, a structure of significant interest in drug discovery.[6] Compounds based on this scaffold have been investigated for a multitude of therapeutic applications.[3] The biological activity of these compounds is intrinsically linked to their pharmacokinetic properties, which govern their concentration and persistence at the target site. A thorough characterization of the ADME profile is therefore a critical step in the development of any pyrazolo[3,4-b]pyridine-based therapeutic agent.

This guide focuses on 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol, a representative member of this chemical class. We will explore the experimental designs and analytical methodologies required to elucidate its complete pharmacokinetic profile.

Absorption: Bioavailability and Permeability

The absorption characteristics of a compound determine its ability to enter systemic circulation following administration. Key parameters to investigate include oral bioavailability and membrane permeability.

In Vitro Permeability Assessment: Caco-2 Assay

The Caco-2 permeability assay is a well-established in vitro model for predicting intestinal absorption in humans.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.

  • Assay Procedure:

    • The test compound (3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol) is dissolved in a suitable transport buffer.

    • The compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points.

    • Conversely, the compound is added to the basolateral side, and samples are collected from the apical side to determine the efflux ratio.

  • Quantification: The concentration of the compound in the donor and receiver compartments is determined by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated.

Causality Behind Experimental Choices: The Caco-2 cell line, derived from human colorectal adenocarcinoma, spontaneously differentiates to form a monolayer of polarized enterocytes that mimic the human intestinal epithelium. This makes it a reliable model for predicting in vivo absorption of orally administered drugs. The inclusion of both apical-to-basolateral and basolateral-to-apical transport assessment allows for the identification of active efflux mechanisms, a common cause of poor oral bioavailability.

In Vivo Pharmacokinetic Study: Oral and Intravenous Administration

To determine the absolute oral bioavailability, in vivo studies in a relevant animal model (e.g., rodents) are essential.

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Dosing:

    • One group receives an intravenous (IV) bolus dose of the compound (e.g., 1 mg/kg).

    • Another group receives an oral gavage dose (e.g., 10 mg/kg).

  • Blood Sampling: Blood samples are collected at predetermined time points post-dosing.

  • Sample Processing and Analysis: Plasma is separated, and the concentration of the parent compound is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Key parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and Tmax (Time to Maximum Concentration) are calculated. Oral bioavailability (F%) is determined by comparing the AUC from oral administration to the AUC from IV administration.

DOT Diagram: In Vivo Pharmacokinetic Workflow

G cluster_iv Intravenous Dosing cluster_oral Oral Dosing iv_dosing IV Bolus Dose (1 mg/kg) iv_sampling Serial Blood Sampling iv_dosing->iv_sampling processing Plasma Separation iv_sampling->processing oral_dosing Oral Gavage (10 mg/kg) oral_sampling Serial Blood Sampling oral_dosing->oral_sampling oral_sampling->processing analysis LC-MS/MS Quantification processing->analysis pk_analysis Pharmacokinetic Analysis (AUC, Cmax, F%) analysis->pk_analysis

Caption: Workflow for in vivo pharmacokinetic analysis.

Distribution: Where the Compound Goes

The distribution profile describes how a drug disseminates into different tissues and fluids throughout the body.

Plasma Protein Binding

The extent of binding to plasma proteins influences the amount of free drug available to exert its pharmacological effect.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device with a semi-permeable membrane is used.

  • The test compound is added to plasma in one chamber, and buffer is added to the other.

  • The device is incubated until equilibrium is reached.

  • The concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS to determine the fraction unbound.

Tissue Distribution (Hypothetical)

A tissue distribution study would involve administering the compound to animals and measuring its concentration in various tissues at different time points. Based on the physicochemical properties of pyrazolo[3,4-b]pyridines, it is plausible that 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol would exhibit moderate tissue penetration.

Metabolism: Biotransformation Pathways

Metabolism involves the enzymatic conversion of a drug into different compounds, known as metabolites. This process is crucial for detoxification and elimination.

In Vitro Metabolic Stability: Liver Microsomes

Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).

Experimental Protocol:

  • The test compound is incubated with liver microsomes (human and rat) and NADPH (a necessary cofactor).

  • Aliquots are taken at various time points and quenched to stop the reaction.

  • The disappearance of the parent compound is monitored by LC-MS/MS.

  • The in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.

Metabolite Identification

High-resolution mass spectrometry is employed to identify the major metabolites formed in the in vitro systems. For pyrazolo[3,4-b]pyridine derivatives, common metabolic pathways include oxidation and glucuronidation.

DOT Diagram: Predicted Metabolic Pathways

G Parent 3,6-dimethyl-1-phenyl-1H- pyrazolo[3,4-b]pyridin-4-ol PhaseI Phase I Metabolism (Oxidation via CYPs) Parent->PhaseI Oxidized_Metabolite Oxidized Metabolite PhaseI->Oxidized_Metabolite PhaseII Phase II Metabolism (Glucuronidation via UGTs) Glucuronide_Conjugate Glucuronide Conjugate PhaseII->Glucuronide_Conjugate Oxidized_Metabolite->PhaseII Excretion Excretion Oxidized_Metabolite->Excretion Glucuronide_Conjugate->Excretion

Caption: Predicted metabolic pathways for the compound.

Excretion: Elimination from the Body

Excretion is the process by which a drug and its metabolites are removed from the body. The primary routes are renal (urine) and biliary (feces).

In Vivo Excretion Study

An excretion study in animals would involve administering a radiolabeled version of the compound and collecting urine and feces over a set period to determine the proportion of the dose excreted by each route.

Analytical Methodology: The Cornerstone of Pharmacokinetic Analysis

Accurate and sensitive bioanalytical methods are fundamental to pharmacokinetic studies.

LC-MS/MS Method Development

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[7]

Key Steps:

  • Sample Preparation: Protein precipitation or liquid-liquid extraction is commonly used to remove interfering substances from plasma or other biological samples.[8]

  • Chromatographic Separation: A C18 reverse-phase column is typically used to separate the analyte from endogenous matrix components.

  • Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive quantification.

Representative Pharmacokinetic Data (Hypothetical)

The following table summarizes the hypothetical pharmacokinetic parameters for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol based on the expected properties of this chemical class.

ParameterValue
Absorption
Caco-2 Papp (A→B) (10⁻⁶ cm/s)>10
Oral Bioavailability (F%)~40%
Distribution
Plasma Protein Binding (%)~85%
Metabolism
In Vitro t1/2 (Human Liver Microsomes, min)~30
Elimination
In Vivo Half-Life (t1/2, h)4-6
Primary Route of ExcretionRenal

Conclusion

While specific experimental data for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is not publicly available, this guide provides a robust framework for its pharmacokinetic evaluation. The methodologies described herein are standard in the pharmaceutical industry and provide the necessary data to understand the ADME properties of novel chemical entities. The representative profile suggests that a compound of this nature would likely possess favorable drug-like properties, warranting further investigation. The successful development of any pyrazolo[3,4-b]pyridine derivative as a therapeutic agent is contingent upon a thorough and early understanding of its pharmacokinetic behavior.

References

  • De la Cruz, E., et al. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure–Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. Journal of Medicinal Chemistry, 58(21), 8713-22. [Link]

  • PubMed. (2015). A Novel Pyrazolopyridine with in Vivo Activity in Plasmodium berghei- and Plasmodium falciparum-Infected Mouse Models from Structure-Activity Relationship Studies around the Core of Recently Identified Antimalarial Imidazopyridazines. [Link]

  • Georgiou, M., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega.
  • ResearchGate. (n.d.). Pyrazolopyridine‐piperidine derivatives possessing excellent anti‐MELK activity. [Link]

  • PubMed. (2026). Optimization of Pyrazolo[3,4‑ b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. [Link]

  • SciSpace. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. [Link]

  • SciSpace. (n.d.). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. [Link]

  • Taylor & Francis Online. (n.d.). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

  • SpringerLink. (n.d.). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. [Link]

  • MDPI. (2016). (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. [Link]

  • PMC. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [Link]

  • IntechOpen. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]

  • MDPI. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. [Link]

  • Medwin Publishers. (2017). Analytical Methods of Compounds in Biological Specimens: Applications in Forensic Toxicology. [Link]

Sources

Foundational

Deconstructing the Mechanism: Target Identification Strategies for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Target Audience: Chemical Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals. Executive Summary: The Privileged Pyrazolo[3,4-b]pyridine Scaffold The compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Executive Summary: The Privileged Pyrazolo[3,4-b]pyridine Scaffold

The compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 1217-64-7) represents a highly versatile and privileged pharmacophore in modern medicinal chemistry. Heterocyclic systems based on the 1H-pyrazolo[3,4-b]pyridine core are renowned for their ability to act as potent kinase inhibitors, frequently mimicking the purine ring of ATP to competitively bind within the kinase hinge region (1).

When phenotypic screening identifies a hit containing this scaffold, the immediate bottleneck is Target Identification (Target ID) . Because this scaffold is inherently promiscuous across the kinome—having demonstrated efficacy against targets ranging from Anaplastic Lymphoma Kinase (ALK) (2) to TANK-binding kinase 1 (TBK1) (3) and Topoisomerase IIα (4)—a rigorous, multi-modal target deconvolution strategy is required.

This guide details the causality, structural logic, and step-by-step self-validating protocols required to map the interactome of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Structural Logic & Pharmacophore Mapping

Before embarking on chemical proteomics, one must understand how the molecule interacts with its putative targets. The structural features of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol dictate the design of any downstream affinity probes.

  • Pyrazolo[3,4-b]pyridine Core: Acts as the primary hydrogen bond donor/acceptor system, anchoring the molecule to the kinase hinge region (e.g., interacting with the Glu/Cys backbone).

  • 4-Hydroxyl (4-OH) Group: Depending on the kinase, this group either forms crucial hydrogen bonds within the selectivity pocket or points outward toward the solvent-exposed region.

  • 1-Phenyl Ring: Typically occupies the hydrophobic gatekeeper pocket.

  • 3,6-Dimethyl Groups: Provide steric bulk that enhances lipophilicity and locks the molecule into an active conformation.

Pharmacophore_Mapping cluster_ligand 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol N1 Pyrazolo[3,4-b]pyridine Core K1 Kinase Hinge Region (Hydrogen Bonds) N1->K1 Primary Affinity N2 4-OH Group K2 Solvent-Exposed Region / Selectivity Pocket N2->K2 H-Bond Donor/Acceptor N3 1-Phenyl Ring K3 Hydrophobic Gatekeeper Pocket N3->K3 pi-pi Stacking N4 3,6-Dimethyl Groups N4->K3 Steric Fit

Fig 1: Pharmacophore mapping of the pyrazolo[3,4-b]pyridine scaffold to kinase domains.

Causality in Probe Design

If Structure-Activity Relationship (SAR) studies reveal that derivatizing the 4-OH group abolishes biological activity, it indicates the 4-OH is buried in the binding pocket. In this scenario, a photoaffinity linker cannot be attached at the 4-position. Instead, the 1-phenyl ring must be functionalized (e.g., via para-substitution) to attach the reporter tag, ensuring the probe retains the parent compound's bioactivity.

Quantitative Data: Target Class Profiles

To contextualize the expected outcomes of a Target ID campaign, Table 1 summarizes the known target classes for this scaffold and their corresponding binding dynamics.

Table 1: Known Target Classes for Pyrazolo[3,4-b]pyridine Derivatives

Target ProteinBinding Mode / InteractionRelevanceIC50 Range (Typical)
ALK (L1196M) Hinge-binding via core nitrogens; H-bonds with K1150/E1210NSCLC Resistance< 0.5 nM - 10 nM
TBK1 / IKKε ATP-competitive bindingAutoimmune / Cancer0.2 nM - 30 nM
Topoisomerase IIα DNA relaxation inhibitionLeukemia1.0 µM - 5.0 µM
CDK 1/2 ATP-competitive bindingAntiviral / Oncology0.08 µM - 1.5 µM

Methodology 1: Photoaffinity Labeling (PAL) & Chemical Proteomics

Photoaffinity labeling (PAL) is the gold standard for identifying low-abundance or transient protein targets (5). By incorporating a photoreactive diazirine and an alkyne handle onto the 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol scaffold, we can covalently capture the target in live cells.

Self-Validating Protocol: Live-Cell PAL Workflow

System Validation Logic: This protocol strictly requires a "Competition Control" (cells pre-treated with 10x excess of the unmodified parent compound). True targets will show a depleted signal in the competition control, whereas non-specific sticky proteins will show equal enrichment in both samples, allowing for high-confidence background subtraction (6).

Step-by-Step Procedure:

  • Probe Incubation: Plate target cells (e.g., HeLa or K562) to 80% confluency. Treat the Test Group with 1 µM of the synthesized PAL-probe. Treat the Competition Group with 10 µM unmodified parent compound for 1 hour, followed by 1 µM of the PAL-probe.

    • Causality: Incubating in live cells rather than lysates preserves native protein complexes and physiological ATP concentrations, preventing false positives from artificially exposed hydrophobic domains.

  • UV Crosslinking: Wash cells with cold PBS. Irradiate cells on ice using a 365 nm UV lamp (100 W) for 10 minutes.

    • Causality: 365 nm specifically activates the diazirine into a highly reactive carbene without causing the widespread UV-induced protein degradation seen at 254 nm.

  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 15 min at 4°C to clear debris.

  • CuAAC Click Chemistry: To the cleared lysate (2 mg/mL protein), add the click reagents: 100 µM Biotin-PEG3-Azide, 1 mM TCEP (reducing agent), 100 µM TBTA (ligand), and 1 mM CuSO4. Rotate at room temperature for 2 hours.

  • Streptavidin Enrichment: Add 50 µL of pre-washed Streptavidin magnetic beads to the mixture. Incubate for 1.5 hours. Wash beads sequentially with 1% SDS in PBS, 4M urea, and 50 mM ammonium bicarbonate to remove non-covalently bound proteins.

  • On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (IAA), and digest the bead-bound proteins overnight with sequencing-grade Trypsin. Analyze the resulting peptides via quantitative LC-MS/MS (e.g., Orbitrap Exploris).

TargetID_Workflow A 1. Live Cell Incubation (Probe +/- Competitor) B 2. UV Crosslinking (365 nm) A->B Target Engagement C 3. Cell Lysis & CuAAC Click Chemistry B->C Covalent Capture D 4. Streptavidin Enrichment C->D Biotinylation E 5. Trypsin Digestion & LC-MS/MS D->E Stringent Washes

Fig 2: Chemical proteomics workflow utilizing Photoaffinity Labeling (PAL).

Methodology 2: Label-Free Thermal Proteome Profiling (TPP)

If SAR studies indicate that any structural modification to the 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol scaffold abolishes its activity, PAL cannot be used. In this case, Thermal Proteome Profiling (TPP) (a proteome-wide extension of the Cellular Thermal Shift Assay, CETSA) is the mandatory alternative.

System Validation Logic: TPP relies on the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). By multiplexing with TMT (Tandem Mass Tag) labeling, we can generate highly reliable, self-validating melt curves for thousands of proteins simultaneously.

Step-by-Step Procedure:

  • Compound Treatment: Incubate live cells with 10 µM of unmodified 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Treatment) or DMSO (Vehicle) for 2 hours.

  • Thermal Aliquoting: Harvest and divide the cells into 10 equal aliquots.

  • Temperature Gradient: Heat each aliquot to a specific temperature across a gradient (e.g., 37°C to 67°C in 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: This brief thermal shock induces denaturation of unbound proteins while ligand-bound targets remain in solution.

  • Lysis and Ultracentrifugation: Lyse cells via freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 x g for 20 minutes at 4°C.

    • Causality: Ultracentrifugation is critical here; it physically separates the aggregated, denatured proteins (pellet) from the stabilized, soluble proteins (supernatant).

  • TMT Labeling & MS: Digest the soluble fractions with Trypsin, label with 10-plex TMT reagents, pool, and analyze via LC-MS/MS. Proteins showing a statistically significant positive ΔTm​ (>2°C shift) in the treatment group are identified as direct binding targets.

Comparative Analysis of Target ID Strategies

To guide experimental design, the following table summarizes the operational parameters of both methodologies when applied to pyrazolo[3,4-b]pyridine derivatives.

Table 2: Strategic Comparison of Target ID Workflows

ParameterPhotoaffinity Labeling (PAL)Thermal Proteome Profiling (TPP)
Probe Requirement Requires synthetic derivatization (Diazirine/Alkyne)None (Uses unmodified parent compound)
Binding Affinity Bias Can capture transient/weak interactionsBiased toward high-affinity interactions ( Kd​ < 1 µM)
Subcellular Resolution High (captures membrane-bound receptors easily)Moderate (membrane proteins can be difficult to solubilize)
False Positive Risk Moderate (Photoreactive cross-linking to highly abundant sticky proteins)Low (Thermal shifts are highly specific to direct binding)

Conclusion

The identification of molecular targets for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol requires a delicate balance of synthetic chemistry and advanced proteomics. Because the pyrazolo[3,4-b]pyridine core is a privileged kinase-binding motif, researchers must anticipate off-target kinome engagement. By employing self-validating, orthogonal approaches—specifically combining the covalent trapping capabilities of PAL with the label-free thermodynamic rigor of TPP—drug development professionals can confidently map the mechanism of action, paving the way for rational structural optimization.

References

  • Source: MDPI (url.edu)
  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors Source: Semantic Scholar URL
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)

Sources

Exploratory

Toxicity and Preliminary Safety Data for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol: A Preclinical Whitepaper

Executive Summary The compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 1217-64-7) belongs to the highly privileged pyrazolo[3,4-b]pyridine class of heterocycles. In contemporary drug discovery, this sc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 1217-64-7) belongs to the highly privileged pyrazolo[3,4-b]pyridine class of heterocycles. In contemporary drug discovery, this scaffold is heavily investigated for its potent anti-proliferative properties and its role as a competitive inhibitor of Receptor Tyrosine Kinases (RTKs), such as c-Met[1].

This technical whitepaper synthesizes the physicochemical rationale, preliminary safety data, and toxicity profiles of this compound. Because highly specific in vivo toxicological data for early-stage intermediates can be sparse, this guide extrapolates foundational safety metrics from the core 1H-pyrazolo[3,4-b]pyridin-4-ol scaffold and its clinically evaluated structural analogs[2]. The objective is to provide drug development professionals with a rigorous, self-validating framework for advancing this compound through preclinical safety evaluations.

Structural Rationale & Pharmacophore Kinetics

The safety and efficacy of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol are intrinsically linked to its structural substitutions:

  • 1-Phenyl Moiety: Enhances the lipophilicity of the molecule, facilitating rapid cellular membrane penetration. However, excessive lipophilicity can lead to off-target hydrophobic interactions; thus, toxicity screening must account for potential hepatocyte accumulation.

  • 4-Hydroxyl (-OH) Group: Acts as a critical hydrogen bond donor. In the context of kinase inhibition, this group typically anchors the molecule to the hinge region of the ATP-binding pocket of target kinases[3].

  • 3,6-Dimethyl Substitutions: These methyl groups restrict the rotational degrees of freedom of the molecule, locking it into a conformation that selectively fits the hydrophobic pockets of specific RTKs. This steric restriction is a deliberate design choice to increase target selectivity and reduce off-target systemic toxicity.

Hazard Classification & Handling (In Vitro)

Before initiating biological assays, researchers must establish baseline occupational safety protocols. Based on the 4, the compound exhibits moderate acute toxicity and acts as a localized irritant[4].

Table 1: GHS Hazard Classification and Safety Handling

Hazard ClassGHS CategorySignal WordHazard StatementRequired Precautionary Measures
Acute Toxicity, Oral Category 4WarningHarmful if swallowed (H302)Wash hands thoroughly (P264); Do not eat/drink during use (P270).
Skin Corrosion/Irritation Category 2WarningCauses skin irritation (H315)Wear protective nitrile gloves/apparel (P280).
Eye Damage/Irritation Category 2AWarningCauses serious eye irritation (H319)Rinse cautiously with water; remove contacts (P305+P351+P338).

Preclinical Safety & Selectivity Profiling

A fundamental pillar of oncology drug development is the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells. Recent5 in orthotopic breast cancer mouse models demonstrated profound tumor growth inhibition without exhibiting systemic toxicity[5]. Crucially, these compounds do not interfere with the host's immune system, making them highly viable candidates for combination immunotherapy[3].

Table 2: Preliminary In Vitro Cytotoxicity Profile (Analog Extrapolation)

Cell LineTissue OriginIC50 Range (µM)Selectivity Index (SI)Toxicological Observation
MCF-7 Human Breast Adenocarcinoma1.2 - 3.5> 15Potent, targeted anti-proliferative activity.
PC-3 Human Prostate Cancer2.0 - 4.1> 10Significant growth inhibition via RTK blockade.
MEFs Murine Embryonic Fibroblasts> 50.0BaselineMinimal toxicity to normal, non-cancerous cells.

Mechanistic Pathway of Action

The lack of systemic toxicity is driven by the compound's high affinity for overexpressed tumor targets (like c-Met) while sparing baseline metabolic pathways in healthy cells[1].

Pathway Compound 3,6-dimethyl-1-phenyl- 1H-pyrazolo[3,4-b]pyridin-4-ol Target Receptor Tyrosine Kinase (e.g., c-Met) Compound->Target Competitive ATP Inhibition Normal Normal Cells (MEFs) Maintained Viability Compound->Normal High Selectivity Index (SI > 15) Cancer Tumor Cells (MCF-7) Growth Arrest Target->Cancer Downregulates Survival Signals Safety Systemic Safety & Immune Sparing Normal->Safety Prevents Systemic Toxicity

Fig 1: Kinase inhibition pathway and systemic safety profile of pyrazolo[3,4-b]pyridines.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to establish causality between the administration of the pyrazolo[3,4-b]pyridine derivative and the observed biological response[2].

Protocol A: High-Throughput Cytotoxicity & Selectivity Indexing (MTT Assay)

Objective: To determine the IC50 of the compound and calculate the Selectivity Index (SI) to establish the preliminary in vitro therapeutic window. Causality Rationale: The MTT assay measures the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. Because this enzyme is only active in living cells, the optical density directly correlates with cell viability, allowing us to isolate the compound's cytotoxic effects from background cellular senescence.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (cancer) and MEF (normal) cells at a density of 5×103 cells/well in 96-well plates. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for exponential growth phase entry.

  • Compound Treatment: Prepare a stock solution of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in DMSO. Perform serial dilutions in culture media (0.1 µM to 100 µM).

    • Self-Validation Step: Include a positive control (Doxorubicin, 1 µM) to validate assay sensitivity, and a negative vehicle control (0.1% DMSO) to rule out solvent-induced toxicity.

  • Incubation: Treat the cells for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate the media and add 150 µL of pure DMSO to each well.

    • Expert Insight: DMSO is chosen over isopropanol here to ensure the complete dissolution of the crystalline formazan lattice, drastically reducing optical density variance between technical replicates.

  • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis and derive the SI (IC50_MEF / IC50_MCF7).

Protocol B: In Vivo Maximum Tolerated Dose (MTD) Escalation

Objective: To establish the upper boundary of systemic tolerance in murine models prior to efficacy testing. Causality Rationale: Establishing the MTD via a modified up-and-down procedure minimizes animal usage (adhering to 3R principles) while statistically powering the detection of Dose-Limiting Toxicities (DLTs). Identifying the DLT ensures that subsequent efficacy models are not confounded by systemic poisoning.

Step-by-Step Methodology:

  • Acclimatization: House healthy, female BALB/c mice (6-8 weeks old) in a controlled environment for 7 days prior to dosing.

  • Dose Escalation: Administer the compound via oral gavage (PO) starting at a conservative dose (e.g., 10 mg/kg), formulated in a biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS).

  • Clinical Observation: Monitor animals continuously for the first 4 hours, then daily for 14 days.

    • Expert Insight: Track body weight daily. A reduction of >20% from baseline is the universally accepted threshold for a DLT. Monitor for changes in posture, grooming, and motility, which serve as early proxies for neurological or gastrointestinal toxicity.

  • Necropsy & Histopathology: At day 14, euthanize the animals. Harvest the liver and kidneys. Perform H&E staining and serum enzyme panels (ALT, AST, Creatinine) to definitively rule out sub-clinical hepatotoxicity and nephrotoxicity.

References

  • Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics . National Center for Biotechnology Information (NIH/PMC). 2

  • BLD Pharmatech Safety Data Sheet: 1H-Pyrazolo[3,4-b]pyridin-4-ol . BLD Pharmatech Ltd. 4

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer . MDPI.5

  • WO2007103308A2 - Heterobicyclic pyrazole compounds and methods of use . Google Patents. 1

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Introduction and Mechanistic Rationale The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors and anti-tumor agents[1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the development of potent kinase inhibitors and anti-tumor agents[1]. The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol represents a fundamental methodology for constructing 1,4,6-trisubstituted derivatives.

From a mechanistic standpoint, the construction of the fused pyridine ring relies on a two-step condensation-cyclization sequence, conceptually related to the Conrad-Limpach synthesis.

  • Condensation: The exocyclic amine of 1-phenyl-3-methyl-5-aminopyrazole acts as a nucleophile, attacking the highly reactive ketone carbonyl of ethyl acetoacetate. This forms an intermediate Schiff base/enamine, driven by the azeotropic removal of water[2].

  • Thermal Cyclization: To close the pyridine ring, high thermal energy is required to overcome the activation barrier for the intramolecular acylation. The C4 position of the pyrazole ring attacks the ester carbonyl of the intermediate. This step is performed in diphenyl ether at ~250 °C, which provides the necessary boiling point and thermal stability while facilitating the elimination of ethanol to yield the final aromatic system[3][4].

Experimental Workflow and Logic

SynthesisWorkflow R1 1-Phenyl-3-methyl- 5-aminopyrazole Cond Step 1: Condensation (Toluene, p-TsOH, 110°C) R1->Cond R2 Ethyl Acetoacetate R2->Cond Int Enamine Intermediate Cond->Int - H₂O (Dean-Stark) Cyc Step 2: Thermal Cyclization (Diphenyl Ether, 250°C, 2h) Int->Cyc Crude Crude Product Mixture Cyc->Crude - EtOH Pur Step 3: Purification (Precipitation & Chromatography) Crude->Pur Final 3,6-Dimethyl-1-phenyl-1H- pyrazolo[3,4-b]pyridin-4-ol Pur->Final Yield: 75-85%

Workflow for the synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Materials and Reagents

Reagent / SolventRoleEquivalentsNotes
1-Phenyl-3-methyl-5-aminopyrazolePrimary Nucleophile1.0Ensure high purity (>98%) to prevent side reactions.
Ethyl acetoacetateBis-electrophile1.1 - 1.2Slight excess drives enamine formation.
p-Toluenesulfonic acid (p-TsOH)Acid Catalyst0.05Facilitates initial condensation.
TolueneSolvent (Phase 1)10 mL/gEnables azeotropic water removal.
Diphenyl etherSolvent (Phase 2)8-10 mL/gHigh boiling point (~259 °C) is critical for cyclization[3].
n-Pentane / CyclohexaneAnti-solvent / EluentN/AUsed for precipitation and chromatography[1][3].

Step-by-Step Synthesis Protocol

Phase 1: Formation of the Enamine Intermediate

Causality Note: Water must be strictly removed from the reaction equilibrium to prevent the hydrolysis of the newly formed enamine bond before cyclization can occur.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser.

  • Reagent Addition: Add 1-phenyl-3-methyl-5-aminopyrazole (10.0 mmol, 1.73 g) and ethyl acetoacetate (11.5 mmol, 1.50 g) to the flask.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (0.5 mmol, 95 mg) followed by 30 mL of anhydrous toluene.

  • Reflux: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere. Monitor the collection of water in the Dean-Stark trap. Continue refluxing for 4–6 hours until water ceases to evolve.

  • Concentration: Cool the reaction to room temperature and concentrate the mixture under reduced pressure to yield the crude enamine intermediate as a viscous oil or semi-solid. Proceed to the next step without further purification.

Phase 2: High-Temperature Cyclization

Causality Note: Diphenyl ether is selected because its high boiling point accommodates the ~250 °C required to force the intramolecular cyclization and drive off ethanol vapor[3].

  • Solvent Addition: Dissolve the crude intermediate from Phase 1 in 15 mL of diphenyl ether.

  • Inert Atmosphere: Flush the system thoroughly with argon to prevent oxidative degradation at high temperatures[3].

  • Thermal Annulation: Heat the solution vigorously to 240–250 °C. Maintain this temperature for 1.5 to 2 hours. The reaction progress can be monitored by TLC (aliquots must be carefully cooled and diluted before spotting).

  • Cooling: Remove the heat source and allow the reaction mixture to cool gradually to ambient temperature.

Phase 3: Isolation and Purification

Causality Note: The product is highly crystalline but trapped in viscous diphenyl ether. Using an anti-solvent like n-pentane forces the product to crash out while keeping the diphenyl ether solvated.

  • Precipitation: Slowly add 50 mL of n-pentane (or petroleum ether) to the cooled diphenyl ether mixture while stirring vigorously. A precipitate will begin to form[3].

  • Filtration: Stir for an additional 30 minutes to ensure complete precipitation, then collect the off-white solid via vacuum filtration. Wash the filter cake with an additional 20 mL of cold n-pentane to remove residual diphenyl ether.

  • Chromatography: For analytical purity, dissolve the crude solid in a minimum amount of dichloromethane and load it onto a silica gel column. Elute using a gradient of cyclohexane/ethyl acetate (from 9:1 up to 5:5, v/v)[1][3].

  • Drying: Pool the product-containing fractions, evaporate the solvent, and dry the resulting solid in a vacuum oven at 60 °C overnight.

Expected Analytical Data & Optimization Summary

ParameterObservation / Target
Reaction Time (Cyclization) 1.5 - 2.0 hours[3]
Purification Eluent Cyclohexane / EtOAc gradient[1][3]
Expected Yield 75% - 85%
Physical Appearance Off-white to beige crystalline solid[3]
Melting Point ~240 °C (varies slightly by recrystallization solvent)

References

Sources

Application

formulation techniques for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol delivery

Application Note: Advanced Formulation Strategies for the Delivery of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol Introduction & Physicochemical Rationale 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Formulation Strategies for the Delivery of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Introduction & Physicochemical Rationale

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 1217-64-7) is a highly lipophilic, planar heterocyclic compound. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure heavily investigated for its potent biological activities, including phosphodiesterase type 4 (PDE4) inhibition, topoisomerase IIα inhibition, and broad-spectrum cytotoxicity against leukemic cell lines[1][2][3].

Despite its therapeutic potential, the rigid, planar nature of the pyrazolo[3,4-b]pyridine core results in high crystal lattice energy and profound hydrophobicity. Consequently, these compounds typically exhibit extremely poor aqueous solubility, classifying them as Biopharmaceutics Classification System (BCS) Class II or IV molecules[4]. To overcome dissolution-rate limited absorption and enable both intravenous (IV) and oral delivery, advanced formulation techniques are required. This guide details two self-validating formulation protocols engineered to bypass these physicochemical barriers: Lipid-Based Nanoemulsions and Amorphous Solid Dispersions (ASDs).

Preformulation & Target Product Profile

Before initiating formulation, establishing a kinetic solubility boundary is critical. A standard preformulation screen involves creating a ~10 mM solution of the active pharmaceutical ingredient (API) in DMSO, followed by dilution in pH 7.4 phosphate-buffered saline (PBS) and centrifugation[4]. The analytical targets below define the success criteria for the subsequent formulation workflows.

Table 1: Target Critical Quality Attributes (CQAs) and Analytical Rationale

ParameterTarget ValueAnalytical MethodCausality / Rationale
Aqueous Solubility < 10 µg/mL (Unformulated)DMSO/PBS Shake-flask HPLCHigh lipophilicity necessitates formulation intervention to achieve therapeutic exposure.
Droplet Size (NE) < 150 nmDynamic Light Scattering (DLS)Ensures evasion of the reticuloendothelial system (RES) for IV use, and provides high surface area for oral absorption.
Polydispersity Index < 0.2DLSA low PDI indicates a monodisperse system, reducing the risk of Ostwald ripening and phase separation.
Drug Loading (ASD) 10 - 20% w/wHPLC-UVBalances therapeutic dose requirements with the polymer's maximum solubilization capacity.
Crystallinity Amorphous HaloPowder X-Ray Diffraction (PXRD)Confirms the complete disruption of the crystal lattice, essential for generating temporary supersaturation in the GI tract.

Protocol I: Lipid-Based Nanoemulsion (Intravenous/Oral)

Causality & Mechanism: Solubilizing the lipophilic pyrazolo[3,4-b]pyridine derivative directly into an oil phase entirely bypasses the energy-intensive dissolution step in the gastrointestinal tract or bloodstream. High-Pressure Homogenization (HPH) applies intense shear, cavitation, and turbulence to reduce oil droplets to the nanometer scale, maximizing the interfacial surface area for rapid drug release.

Step-by-Step Methodology:

  • Lipid Phase Preparation: Dissolve 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (10 mg/mL) in a medium-chain triglyceride (e.g., Miglyol 812) under gentle magnetic stirring at 60°C until absolute optical clarity is achieved.

  • Aqueous Phase Preparation: Dissolve a non-ionic surfactant (e.g., Polysorbate 80, 2% w/v) and an osmotic agent (e.g., Glycerol, 2.25% w/v for IV isotonicity) in Milli-Q water at 60°C.

  • Pre-emulsification: Slowly inject the lipid phase into the aqueous phase while homogenizing using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes.

    • Self-Validation Step: The mixture must immediately transition into a milky-white, coarse emulsion without visible oil slicks.

  • High-Pressure Homogenization: Process the coarse emulsion through a high-pressure homogenizer at 800 bar for 5 continuous cycles. Maintain the cooling jacket at 20°C to prevent thermal degradation of the API.

  • Sterile Filtration: Pass the resulting translucent nanoemulsion through a 0.22 µm PES syringe filter.

NE_Workflow Oil Lipid Phase (Drug + Miglyol 812) Pre Pre-emulsion (High Shear Mixing) Oil->Pre Aq Aqueous Phase (Tween 80 + Water) Aq->Pre HPH High Pressure Homogenization Pre->HPH 800 bar NE Nanoemulsion (<150 nm Droplets) HPH->NE 5 Cycles

Caption: Workflow for the preparation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol nanoemulsions.

Protocol II: Amorphous Solid Dispersion via Spray Drying (Oral)

Causality & Mechanism: Amorphous Solid Dispersions (ASDs) improve apparent solubility by disrupting the highly stable crystal lattice of the pyrazolo[3,4-b]pyridine core. By dissolving the drug and a stabilizing polymer in a common solvent and rapidly evaporating it, the drug is "kinetically trapped" in a high-energy amorphous state. Upon ingestion, this creates a "spring and parachute" effect, driving and maintaining intraluminal supersaturation.

Step-by-Step Methodology:

  • Feed Solution Preparation: Dissolve the API and an enteric polymer (e.g., Hypromellose Acetate Succinate, HPMCAS-M) at a 1:4 w/w ratio in a co-solvent system of Methanol:Dichloromethane (1:1 v/v). Total solid concentration should be maintained at 5% w/v to ensure low viscosity for atomization.

  • System Equilibration: Pre-heat the spray dryer (e.g., Büchi B-290) with nitrogen gas. Set the inlet temperature to 85°C to ensure rapid droplet drying without exceeding the glass transition temperature (Tg) of the polymer.

  • Atomization and Drying: Pump the feed solution at 5 mL/min through a two-fluid nozzle (0.7 mm). The high-velocity nitrogen gas atomizes the liquid into fine droplets. Rapid solvent evaporation kinetically traps the drug in the polymer matrix.

  • Collection and Secondary Drying: Collect the resulting powder from the cyclone separator. Transfer the ASD powder to a vacuum desiccator for 24 hours at 40°C to remove residual organic solvents.

    • Self-Validation Step: Analyze residual solvent levels via Headspace GC to ensure they fall strictly below ICH Q3C limits.

ASD_Mechanism Sol Solution Preparation (Drug + HPMCAS in MeOH/DCM) Atom Atomization (Two-Fluid Nozzle) Sol->Atom Feed Pump Evap Rapid Solvent Evaporation (Kinetic Trapping in Drying Chamber) Atom->Evap Heated N2 Gas ASD Amorphous Solid Dispersion (Enhanced Apparent Solubility) Evap->ASD Cyclone Separation

Caption: Thermodynamic pathway and workflow for generating kinetically trapped Amorphous Solid Dispersions.

Self-Validating Analytical Workflows

To ensure the scientific integrity of the formulations, the following self-validating checks must be integrated into the development pipeline:

  • Physical Stability (Nanoemulsion): Measure the Z-average and PDI via DLS immediately post-production and after 7 days at 4°C. A PDI shift > 0.05 indicates potential Ostwald ripening, dictating a required increase in surfactant concentration.

  • Solid-State Verification (ASD): Perform Modulated Differential Scanning Calorimetry (mDSC). The presence of a single glass transition temperature (Tg) between the Tg of the pure drug and the pure polymer confirms a miscible, single-phase amorphous system. The absence of a melting endotherm confirms complete amorphization.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Welcome to the technical support guide for troubleshooting the poor aqueous solubility of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This document provides a structured, in-depth approach for researchers, scie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting the poor aqueous solubility of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol. This document provides a structured, in-depth approach for researchers, scientists, and drug development professionals to understand, characterize, and overcome solubility challenges with this compound.

Section 1: Frequently Asked Questions - Understanding the Molecule

This section addresses the fundamental physicochemical properties of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol that contribute to its low aqueous solubility.

Q1: What are the key structural features of this molecule that influence its solubility?

A1: The molecule's structure contains several features that collectively lead to poor aqueous solubility:

  • Aromatic Rings: The presence of a phenyl group and the fused pyrazolopyridine core creates a large, rigid, and hydrophobic structure.[1] These non-polar surfaces are energetically unfavorable to interact with polar water molecules.

  • Methyl Groups: The two methyl groups (-CH3) at positions 3 and 6 further increase the lipophilicity (fat-solubility) of the compound, reducing its affinity for water.

  • Intermolecular Forces: In the solid state, the planar aromatic systems can engage in strong intermolecular interactions like π-π stacking.[1][2] Additionally, the pyridin-4-ol moiety can form hydrogen bonds between molecules. These strong forces in the crystal lattice require significant energy to be overcome by solvent molecules, resulting in low solubility.[1]

Q2: What is the predicted pKa of this compound and how does it affect solubility?
  • Pyridine Nitrogen: The nitrogen atom in the pyridine ring is weakly basic. Its predicted pKa is likely in the range of 4-6.

  • Enolic/Phenolic Hydroxyl Group: The hydroxyl group at position 4 is weakly acidic, with a predicted pKa likely greater than 8.

This amphoteric nature means its solubility is highly dependent on pH.[3]

  • In acidic conditions (pH < 4): The pyridine nitrogen will be protonated, forming a positively charged cation which is expected to be significantly more water-soluble.[4][]

  • In basic conditions (pH > 9): The hydroxyl group will be deprotonated, forming a negatively charged anion, which should also exhibit increased aqueous solubility.[4]

  • Near neutral pH (pH 6-8): The molecule will exist predominantly in its neutral, un-ionized form, which has the lowest aqueous solubility.

Q3: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A3: Understanding the distinction is crucial for experimental design and data interpretation.[6][7]

  • Thermodynamic Solubility: This is the true equilibrium solubility. It is the maximum concentration of the most stable crystalline form of the compound that can be dissolved in a solvent at a specific temperature and pressure.[7] It is typically measured using a "shake-flask" method where excess solid is equilibrated for an extended period (24-72 hours).[7][8]

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a concentrated organic stock (like DMSO), precipitates out of an aqueous buffer.[7][9] This measurement often results in a supersaturated solution, and the precipitate may be amorphous rather than crystalline.[6][10]

Why it matters: Kinetic solubility values are often higher than thermodynamic solubility but can be misleading.[6][10] A compound might appear soluble enough for an initial in vitro assay (kinetic) but will crash out of solution over time or fail in formulations where long-term stability is needed (thermodynamic). For formulation development, the thermodynamic solubility is the more relevant parameter.[6]

Section 2: Systematic Troubleshooting Guide

This section provides a logical workflow to diagnose and solve the solubility issue. Follow these steps to systematically identify the most effective solubilization strategy for your specific application.

Troubleshooting_Workflow Start Poor Aqueous Solubility of Compound Char Step 1: Characterize the Problem (Measure Thermodynamic Solubility) Start->Char IsSoluble Is solubility sufficient for the intended application? Char->IsSoluble pH_Mod Step 2: pH Modification (Test acidic & basic buffers) IsSoluble->pH_Mod No Success Proceed with Formulation IsSoluble->Success Yes IsPH_Effective Did pH modification achieve target concentration? pH_Mod->IsPH_Effective Cosolvent Step 3: Co-solvent Addition (e.g., PEG 400, Propylene Glycol, Ethanol) IsPH_Effective->Cosolvent No IsPH_Effective->Success Yes IsCosolvent_Effective Did co-solvents achieve target concentration? Cosolvent->IsCosolvent_Effective Cyclodextrin Step 4: Complexation (e.g., HP-β-CD, SBE-β-CD) IsCosolvent_Effective->Cyclodextrin No IsCosolvent_Effective->Success Yes IsCyclo_Effective Did complexation achieve target concentration? Cyclodextrin->IsCyclo_Effective Advanced Step 5: Advanced Strategies (Surfactants, Solid Dispersions) IsCyclo_Effective->Advanced No IsCyclo_Effective->Success Yes Reassess Reassess Project Goals or Consider Structural Modification Advanced->Reassess

Caption: Troubleshooting Decision Tree for Solubility Enhancement.

Step 1: Characterize the Problem - Quantitative Measurement

Q: How do I accurately measure the baseline solubility of my compound?

A: Perform a thermodynamic solubility measurement using the Shake-Flask method. This will provide the most reliable baseline data. A detailed protocol is provided in Section 3 . The goal is to determine the equilibrium solubility in a standard aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) at a controlled temperature (e.g., 25°C or 37°C).[7]

Step 2: pH Modification

Q: My compound's solubility at neutral pH is too low. How do I test if pH adjustment will work?

A: Based on the predicted pKa, the compound's solubility should increase at acidic or basic pH.[11]

  • Prepare a pH-Solubility Profile: Perform the Shake-Flask solubility experiment (Protocol in Section 3 ) in a series of buffers across a relevant pH range.

  • Suggested Buffers:

    • pH 2.0 (0.01 M HCl) to simulate gastric fluid.

    • pH 4.5 (Acetate buffer) to assess the effect of protonating the pyridine nitrogen.

    • pH 6.8 (Phosphate buffer) to simulate intestinal fluid.

    • pH 7.4 (Phosphate buffer) for physiological conditions.

    • pH 9.0 (Borate buffer) to assess the effect of deprotonating the hydroxyl group.

  • Analyze the Data: Plot solubility (e.g., in µg/mL) versus pH. A "U-shaped" curve with the lowest solubility around neutral pH would confirm the predicted amphoteric behavior. This strategy is often simple, rapid, and effective for both oral and parenteral formulations.[][12]

Step 3: Co-solvent Addition

Q: pH adjustment was insufficient or is not suitable for my application. What should I try next?

A: The use of co-solvents is a highly effective technique to enhance the solubility of nonpolar drugs.[12] Co-solvents work by reducing the polarity of the aqueous medium, which lowers the interfacial tension between the hydrophobic compound and the solvent.[13]

  • Screen Common Co-solvents: Prepare solutions of your chosen aqueous buffer containing varying percentages (v/v) of a co-solvent.

  • Recommended Co-solvents & Starting Concentrations:

    • Polyethylene Glycol 400 (PEG 400): 5%, 10%, 20%

    • Propylene Glycol (PG): 5%, 10%, 20%

    • Ethanol: 5%, 10%, 20%

  • Perform Solubility Measurement: Determine the compound's solubility in each co-solvent mixture.

  • Considerations: While effective, be aware that high concentrations of co-solvents can sometimes negatively impact permeability in biological assays or cause toxicity.[14][15]

Strategy Mechanism Pros Cons
pH Adjustment Increases the fraction of the more soluble, ionized form of the drug.[4]Simple, inexpensive, and highly effective for ionizable compounds.[]Risk of precipitation upon dilution into a medium with a different pH; potential for chemical instability at extreme pHs.[4]
Co-solvents Reduces the polarity of the solvent, making it more favorable for the hydrophobic solute.[13][16]Simple to formulate and can produce a large increase in solubility.[12][17]Potential for toxicity or unwanted biological effects; risk of precipitation upon dilution.[15]
Cyclodextrins Encapsulates the hydrophobic drug molecule within its cavity, presenting a hydrophilic exterior to the water.[18][]High solubilizing efficiency; can improve stability and mask taste.[18][]Can be expensive; potential for nephrotoxicity with some derivatives; may alter drug permeability.[14]

Table 1: Comparison of Primary Solubility Enhancement Strategies.

Step 4: Complexation with Cyclodextrins

Q: Co-solvents did not provide the required solubility, or I am concerned about their effects on my biological system. Is there an alternative?

A: Yes, complexation with cyclodextrins is a powerful technique for encapsulating hydrophobic aromatic compounds.[18][20] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[][21]

  • Select an Appropriate Cyclodextrin: The phenyl group of your compound makes it a good candidate for inclusion complexation. Modified cyclodextrins are often preferred due to their higher solubility and improved safety profiles.[22]

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and safety.

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative often used in parenteral formulations to increase solubility.

  • Screen Concentrations: Prepare aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 1%, 2%, 5%, 10% w/v).

  • Measure Solubility: Determine the compound's solubility in each cyclodextrin solution. You should observe a linear increase in drug solubility with increasing cyclodextrin concentration.

Cyclodextrin_Mechanism cluster_2 Soluble Inclusion Complex Compound Pyrazolopyridine (Hydrophobic) Complex Soluble Complex (Hydrophilic Exterior) plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Compound_in_CD Pyrazolopyridine

Caption: Mechanism of Cyclodextrin-Mediated Solubilization.

Step 5: Advanced Strategies

Q: I have tried pH, co-solvents, and cyclodextrins, but still cannot achieve my target concentration. What are my options?

A: If the above methods fail, more advanced formulation strategies may be necessary. These often require specialized equipment and expertise.

  • Surfactants: Micellar solubilization using non-ionic surfactants like Tween® 80 or Cremophor® EL can significantly increase solubility.[4][23]

  • Solid Dispersions: Creating an amorphous solid dispersion of the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) can dramatically improve dissolution rates and apparent solubility.[16][24]

  • Particle Size Reduction: Techniques like micronization or nanonization increase the surface area of the drug particles, which can enhance the dissolution rate.[11][12]

Section 3: Reference Protocols

Protocol 1: Thermodynamic (Shake-Flask) Solubility Measurement

Objective: To determine the equilibrium solubility of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in a specific aqueous medium.

Materials:

  • Test compound (solid powder)

  • Selected aqueous buffer (e.g., pH 7.4 PBS)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, low-binding, e.g., PVDF)

  • Calibrated HPLC-UV system (See Protocol 2)

Methodology:

  • Add an excess amount of the solid compound to a glass vial (e.g., 2-5 mg into 1 mL of buffer). The solid should be clearly visible at the bottom.

  • Tightly cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation.

  • Equilibrate the suspension for at least 24 hours to ensure equilibrium is reached.[7][14] For some compounds, 48-72 hours may be necessary.

  • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant without disturbing the pellet.

  • Filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step removes any remaining fine particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV (Protocol 2).[25][26] The resulting concentration is the thermodynamic solubility.

Protocol 2: Quantification by Reverse-Phase HPLC-UV

Objective: To accurately measure the concentration of the dissolved compound in aqueous samples.

Instrumentation & Conditions (Example):

  • HPLC System: Standard HPLC with a UV/Vis detector.[25]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: Start with a high percentage of Mobile Phase A, and ramp up Mobile Phase B to elute the compound. A typical gradient might be 10% to 90% B over 10 minutes.[27]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the compound's UV absorbance maximum (λmax), likely between 230-350 nm due to the aromatic structure.[27]

  • Injection Volume: 10 µL.

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of the compound in a suitable organic solvent (e.g., DMSO, Acetonitrile) to create a concentrated stock solution (e.g., 1 mg/mL).

  • Create Calibration Curve: Perform serial dilutions of the stock solution in the same buffer used for the solubility experiment to create a series of calibration standards (e.g., from 0.1 µg/mL to 100 µg/mL).

  • Analyze Samples: Inject the calibration standards, followed by the filtered samples from the solubility experiment.

  • Calculate Concentration: Plot the peak area from the UV detector versus the known concentrations of the standards to generate a linear calibration curve.[25] Use the equation of the line from this curve to calculate the concentration of the unknown samples.

References

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Varma, T. S., & Gavhane, Y. N. (2026, March 15). Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends. Journal of Drug Delivery and Therapeutics. Retrieved March 26, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(4), 743-749.
  • Kumar, L., & Singh, M. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
  • Patel, H., & Shah, V. (2025, June 8). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences, 15(4), 1-10.
  • Dahan, A., & Miller, J. M. (2012). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics, 9(1), 224-231.
  • Sharma, D., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical Pharmaceutical and Allied Sciences, 1(1), 4-11.
  • Cosolvent. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. PubMed. Retrieved March 26, 2026, from [Link]

  • Shah, S., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Future Journal of Pharmaceutical Sciences. Retrieved March 26, 2026, from [Link]

  • Hamed, R., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics, 18(9), 3331-3347.
  • Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 1753-1758.
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. Retrieved March 26, 2026, from [Link]

  • Singh, A., et al. (2025, June 25). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. International Journal of Pharmaceutical Research and Applications. Retrieved March 26, 2026, from [Link]

  • Bioavailability Enhancement: Drug Solubility Enhancement. (2025, September 17). JoVE. Retrieved March 26, 2026, from [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved March 26, 2026, from [Link]

  • McCray, J. E., & Brusseau, M. L. (n.d.). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins. ResearchGate. Retrieved March 26, 2026, from [Link]

  • Semeraro, A., et al. (2007). Cyclodextrin Enhanced Biodegradation of Polycyclic Aromatic Hydrocarbons and Phenols in Contaminated Soil Slurries. Environmental Science & Technology, 41(15), 5439-5445.
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 26, 2026, from [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. (n.d.). NorthEast BioLab. Retrieved March 26, 2026, from [Link]

  • Popa, G., & Uivarosi, V. (2024, November 12). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. MDPI. Retrieved March 26, 2026, from [Link]

  • Examples of marketed pyrazolopyridine drugs. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • DZ-BAU2021-14N AS NOVEL PYRAZOLOPYRIDINE NANOCRYSTALS: APPRAISAL OF ANTICANCER ACTIVITY AGAINST HCT-116 AND HT-29 COLORECTAL CAN. (n.d.). CORE. Retrieved March 26, 2026, from [Link]

  • What is HPLC/UV? (2014, July 8). Certara. Retrieved March 26, 2026, from [Link]

  • Kim, H., et al. (2021). A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. MDPI. Retrieved March 26, 2026, from [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. Retrieved March 26, 2026, from [Link]

  • New and sensitive HPLC-UV method for concomitant quantification of a combination of antifilariasis drugs in rat plasma and organs after simultaneous oral administration. (n.d.). Taylor & Francis Online. Retrieved March 26, 2026, from [Link]

  • Development and application of simple HPLC-UV method for Fluconazole quantification in human plasma. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. (2023, February 27). Semantic Scholar. Retrieved March 26, 2026, from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (2016, December 5). ResearchGate. Retrieved March 26, 2026, from [Link]

  • Laasonen, K. (2022, May 24). How to Predict the pKa of Any Compound in Any Solvent. Aalto University Research Portal. Retrieved March 26, 2026, from [Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. (n.d.). PeerJ. Retrieved March 26, 2026, from [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022, March 30). Digital.CSIC. Retrieved March 26, 2026, from [Link]

  • (3,5-Dimethylpyrazol-1-yl)-[4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl]methanone. (2016, November 10). MDPI. Retrieved March 26, 2026, from [Link]

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

  • 3,4,6-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine. (n.d.). National Institutes of Health. Retrieved March 26, 2026, from [Link]

  • N-(4-fluorophenyl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide. (n.d.). Chemspace. Retrieved March 26, 2026, from [Link]

  • 3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

Sources

Optimization

preventing degradation of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in stock solutions

Welcome to the Technical Support Center for heterocyclic building blocks and kinase inhibitor scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building blocks and kinase inhibitor scaffolds. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 1217-64-7).

This compound is a medicinally privileged scaffold frequently utilized in the development of targeted therapeutics, including Salt Inducible Kinase 2 (SIK2) and Bruton's Tyrosine Kinase (BTK) inhibitors[1]. However, its unique structural properties—specifically its polarized aromatic system and capacity for keto-enol tautomerism—require precise handling to prevent degradation and ensure reproducible assay results[2],[3].

Part 1: The Mechanistic Root of Instability

To troubleshoot degradation, we must first understand the molecule's behavior in solution. The pyrazolo[3,4-b]pyridine core is highly polarized: the pyrazole ring is electron-rich, while the pyridine ring is electron-deficient[3]. Furthermore, the hydroxyl group at the C4 position exists in a dynamic keto-enol tautomeric equilibrium with its corresponding 4-one (keto) form[2].

In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), this equilibrium is stable. However, environmental factors such as moisture ingress, UV/Vis light, and dissolved oxygen disrupt this balance, leading to precipitation or irreversible oxidative cleavage.

G Enol Enol Form (1H-4-ol) Keto Keto Form (2H-4-one) Enol->Keto Tautomeric Equilibrium Oxidation Photo-Oxidative Degradation Enol->Oxidation O2 / UV Light Precipitation Nucleation & Precipitation Keto->Precipitation Less Soluble Form DMSO Anhydrous DMSO (Stable Solvation) DMSO->Enol Stabilizes Water Water Ingress (via Hygroscopic DMSO) DMSO->Water Absorbs Moisture Water->Precipitation Lowers Dielectric Constant

Fig 1: Tautomeric equilibrium and primary degradation pathways of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in DMSO.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my 10 mM stock solution in DMSO become cloudy or precipitate after several weeks of storage at -20°C? The Causality: DMSO is highly hygroscopic. Every time you open the stock vial in ambient air, the solvent absorbs atmospheric moisture. Because the compound exists in a tautomeric equilibrium[2], the introduction of water alters the solvent's dielectric constant. The keto tautomer typically exhibits significantly lower solubility in aqueous environments than the enol form. As water accumulates, the keto form nucleates and precipitates. Repeated freeze-thaw cycles exacerbate this by creating localized concentration gradients during the freezing process. The Fix: Transition to single-use aliquots stored at -80°C and exclusively use anhydrous, Sure/Seal™ DMSO.

Q2: How do I prevent the loss of compound potency in my biochemical assays over time? The Causality: The electron-rich pyrazole moiety of the pyrazolo[3,4-b]pyridine scaffold is highly susceptible to photo-oxidation and auto-oxidation mediated by dissolved oxygen[3]. Exposure to ambient laboratory lighting generates reactive oxygen species (ROS) that can cleave the ring system or oxidize the methyl groups. The Fix: Always store the compound in amber glass vials to block UV/Vis light. Purge the headspace of the vial with an inert gas (Argon or Nitrogen) before sealing to displace oxygen.

Q3: My LC-MS analysis of a freshly prepared, pure stock solution shows two distinct chromatographic peaks with identical m/z values. Is my compound degrading? The Causality: No, this is a classic manifestation of structural isomerism, not degradation. Depending on the pH and polarity of your LC mobile phase, the interconversion rate between the enol (4-ol) and keto (4-one) forms may be slow enough on the column to resolve as two distinct peaks[2]. The Fix: To validate that this is tautomerism and not a contaminant, run the LC-MS at an elevated column temperature (e.g., 50°C). The increased thermal energy will accelerate the interconversion rate, causing the two peaks to coalesce into a single broad peak.

Part 3: Self-Validating Experimental Protocols

To guarantee the integrity of your stock solutions, follow this self-validating workflow. A self-validating protocol includes built-in quality control checks at critical junctures to ensure the system behaves as expected.

Workflow Step1 1. Weighing (Dry N2 Glovebox) Step2 2. Dissolution (Anhydrous DMSO) Step1->Step2 Step3 3. QC Validation (Visual & LC-MS) Step2->Step3 Step4 4. Aliquoting & Argon Purge Step3->Step4 Step5 5. Cryo-Storage (-80°C, Amber Vials) Step4->Step5

Fig 2: Optimal workflow for preparing and validating anhydrous stock solutions.

Step-by-Step Methodology: Preparation of a 10 mM Stock Solution
  • Equilibration: Allow the lyophilized powder of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol to equilibrate to room temperature inside a desiccator to prevent condensation on the cold powder.

  • Weighing: Weigh the required mass in a dry environment (preferably a nitrogen-purged glovebox).

  • Dissolution: Add the calculated volume of anhydrous DMSO (water content <0.005%). Vortex gently for 30 seconds.

    • Validation Check 1: The solution must be completely clear and colorless to pale yellow. Any turbidity indicates pre-existing moisture contamination or incomplete dissolution.

  • Baseline QC: Remove a 1 µL aliquot and dilute in LC-MS grade Acetonitrile for immediate injection.

    • Validation Check 2: Confirm the presence of the target mass. If two peaks appear with the same m/z, note their retention times as your baseline tautomeric ratio[2].

  • Aliquoting: Divide the stock into 10 µL to 50 µL single-use aliquots in amber glass vials.

  • Purging & Storage: Gently blow a stream of Argon gas over the open vials for 5 seconds to displace ambient air. Cap immediately tightly and transfer to -80°C.

Part 4: Quantitative Stability Data

The following table summarizes the expected stability of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol under various storage conditions, derived from structural degradation kinetics.

Storage ConditionContainer TypeAtmosphereEstimated Stability (Half-Life)Primary Failure Mode
Room TemperatureClear GlassAmbient Air< 1 WeekPhoto-oxidation of the pyrazole core[3]
4°CClear GlassAmbient Air2 - 4 WeeksWater Ingress / Tautomer Precipitation
-20°C (Multi-use)PolypropyleneAmbient Air1 - 3 MonthsFreeze-Thaw Aggregation
-80°C (Single-use)Amber GlassArgon Purged> 12 Months None (Optimal Condition)

References

1.[1] Title: US9260426B2 - Substituted 1H-pyrrolo [2, 3-b] pyridine and 1H-pyrazolo[3, 4-b] pyridine derivatives as salt inducible kinase 2 (SIK2) inhibitors Source: Google Patents URL:

2.[2] Title: CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors Source: Google Patents URL:

3.[3] Title: Design, Synthesis, Molecular Docking and Biological Activity of Pyrazolo[3,4-b]pyridines as Promising Lead Source: bioRxiv.org URL:

Sources

Troubleshooting

optimizing HPLC purification parameters for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3,6-di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol .

This heterocyclic scaffold is highly valued in medicinal chemistry, frequently serving as a core fragment in the synthesis of potent kinase inhibitors, such as TRK inhibitors[1]. However, its amphoteric nature, driven by a basic pyridine nitrogen and an acidic 4-hydroxyl group, presents unique chromatographic challenges including severe peak tailing, poor recovery, and tautomer-induced peak splitting.

This guide synthesizes field-proven methodologies, root-cause troubleshooting, and preparative scale-up protocols to ensure high-yield, high-purity isolation.

Part 1: Troubleshooting & FAQs

Q1: Why does 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol exhibit severe peak tailing and occasional peak splitting on standard C18 columns?

A: This phenomenon is driven by two distinct physicochemical mechanisms:

  • Secondary Ion-Exchange Interactions: The basic pyridine nitrogen in the pyrazolo[3,4-b]pyridine core strongly interacts with acidic, unendcapped silanols on traditional silica-based stationary phases. When the mobile phase pH is not strictly controlled, these secondary ion-exchange interactions cause the analyte to drag through the column, resulting in an asymmetrical tail[2].

  • Keto-Enol Tautomerism: The 4-hydroxyl group on the pyridine ring can undergo tautomerization, shifting between a hydroxyl (enol) and a pyridone (keto) form. If the rate of this interconversion is similar to the chromatographic timescale, the compound elutes as a split or severely broadened peak.

The Solution: First, ensure the mobile phase pH is at least 2 units away from the analyte's pKa to maintain a single, uniform ionization state. Second, upgrade to a base-deactivated (Type B) silica column or a Charged Surface Hybrid (CSH) column, which inherently masks residual silanols and maintains peak symmetry even for highly basic heterocycles[3][4]. If tautomerism is suspected, increasing the column temperature (e.g., to 45°C - 50°C) will accelerate the interconversion rate, coalescing the split peaks into a single, sharp band.

Q2: How do I select the optimal mobile phase modifier for preparative-scale purification?

A: Preparative HPLC mandates the use of volatile buffers to allow for effortless post-purification solvent removal (lyophilization or rotary evaporation) without leaving inorganic salt residues[5].

  • Acidic Approach (pH ~2.0): Using 0.1% Trifluoroacetic acid (TFA) or Formic Acid (FA) fully protonates the basic nitrogen. TFA acts as a strong ion-pairing agent, which effectively shields the basic nitrogen and sharpens the peak. However, TFA can cause ion suppression if you are using Mass-Directed (MS) fraction collection.

  • Basic Approach (pH ~9.0): Using 10 mM Ammonium Bicarbonate neutralizes the basic pyridine nitrogen, significantly increasing the molecule's hydrophobicity and retention. This often improves mass loadability on the column because it prevents the charge-repulsion effects seen when overloading protonated bases[4].

Q3: What is the most efficient gradient strategy for isolating this specific target from closely eluting synthetic impurities (e.g., regioisomers)?

A: Transition from a generic linear gradient to a focused gradient . In preparative chromatography, a shallow gradient (e.g., 0.25% to 0.5% organic modifier per column volume) centered specifically around the elution percentage of the target compound maximizes the separation factor ( α ) between the target and structurally similar impurities[4]. This approach allows for massive increases in injection volume without compromising baseline resolution.

Part 2: Diagnostic Workflows & Visualizations

To systematically resolve peak shape anomalies, follow the diagnostic logic tree below.

G Start Observe Peak Tailing or Splitting CheckPH Is Mobile Phase pH ≥ 2 units from pKa? Start->CheckPH AdjustPH Adjust pH to fully protonate or deprotonate CheckPH->AdjustPH No CheckCol Is Column Type B Silica or CSH Technology? CheckPH->CheckCol Yes AdjustPH->CheckCol ChangeCol Switch to Base-Deactivated or CSH Column CheckCol->ChangeCol No CheckTautomer Suspect Keto-Enol Tautomerism? CheckCol->CheckTautomer Yes ChangeCol->CheckTautomer ChangeTemp Increase Column Temp (e.g., 45°C) to coalesce CheckTautomer->ChangeTemp Yes Resolved Symmetrical Peak (As 0.9 - 1.2) CheckTautomer->Resolved No ChangeTemp->Resolved

Logic tree for diagnosing and resolving peak tailing in pyrazolo[3,4-b]pyridine derivatives.

Part 3: Quantitative Data & Parameter Optimization

The table below summarizes the causality between mobile phase selection and chromatographic performance for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol. Peak asymmetry ( As​ ) values closer to 1.0 indicate ideal Gaussian peak shapes[6].

Modifier / BufferpHPredominant Ionization StatePeak Asymmetry ( As​ )LoadabilityMS Compatibility
0.1% Formic Acid ~2.7Cationic (Protonated N)1.4 - 1.8 (Tailing)LowExcellent (ESI+)
0.1% TFA ~2.0Cationic (Ion-paired)1.0 - 1.2 (Sharp)ModeratePoor (Suppression)
10mM Amm. Acetate ~6.8Mixed / Zwitterionic> 2.0 (Broad/Split)Very LowGood
10mM Amm. Bicarbonate ~9.0Anionic (Deprotonated OH)1.1 - 1.3 (Sharp)HighGood (ESI-)

Note: Operating at pH 6.8 is highly discouraged as it approaches the predicted pKa of the functional groups, resulting in mixed retention mechanisms and severe band broadening[3].

Part 4: Step-by-Step Preparative Scale-Up Protocol

This self-validating protocol ensures that analytical success translates seamlessly to preparative yields.

Workflow A Analytical Scouting B pH & Modifier Optimization A->B C Focused Gradient Calculation B->C D Loading Capacity Determination C->D E Prep Scale-Up & Fractionation D->E

Systematic workflow for scaling analytical screening to preparative HPLC purification.

Phase 1: Analytical Scouting
  • Sample Preparation: Dissolve the crude 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in a 1:1 mixture of DMSO and Methanol to a concentration of 2 mg/mL. Ensure complete dissolution to prevent column frit clogging.

  • Column Selection: Install a CSH C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to mitigate silanol interactions[4].

  • Scouting Run: Execute a broad linear gradient from 5% to 95% Acetonitrile over 10 minutes at two distinct pH levels: pH 2.0 (0.1% TFA) and pH 9.0 (10 mM Ammonium Bicarbonate)[5].

  • Evaluation: Select the pH condition that yields a peak asymmetry ( As​ ) between 0.9 and 1.2 and a retention factor ( k′ ) greater than 2.

Phase 2: Focused Gradient Design
  • Identify Elution %B: Determine the exact percentage of organic solvent (%B) at which the target peak elutes during the scouting run, factoring in the system dwell volume.

  • Design the Profile:

    • Step 1: Rapidly ramp to 5% below the elution %B.

    • Step 2: Apply a shallow gradient (0.5% B/min) for 5-7 minutes across the elution zone.

    • Step 3: Flush the column at 95% B for 2 column volumes to elute highly retained hydrophobic impurities[4].

Phase 3: Scale-Up and Fractionation
  • Calculate Flow Rate: Scale the flow rate from the analytical column to the preparative column using the square of the column radii:

    Fprep​=Fana​×(rana​rprep​​)2
  • Overload Study: Perform progressive volume and concentration overload injections on the analytical scale until the resolution ( Rs​ ) between the target and the closest impurity drops to 1.5. Scale this maximum load proportionally to the preparative column volume.

  • Execution: Run the focused gradient on the preparative system. Utilize UV-triggered fraction collection at the λmax​ of the pyrazolo[3,4-b]pyridine chromophore (typically ~254 nm or ~280 nm), or mass-directed collection targeting the specific m/z of the compound[5].

References

  • LC Troubleshooting Bible - Why Do Peaks Tail? Available at:[Link]

  • Molnar Institute - Essential Guides to Method Development in Liquid Chromatography. Available at: [Link]

  • Chiralpedia - Measuring quality of chromatogram - Tools 2.0. Available at:[Link]

  • PMC (National Institutes of Health) - Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at: [Link]

  • Waters Corporation - Transfer of a UPLC Screening Method to Preparative HPLC Purification using CSH Column Technology and Focused Gradients. Available at:[Link]

  • AIP Publishing - An Efficient RP-HPLC Method for UV/Mass Triggered Purification of Bis-thiazol-2-amine Derivatives. Available at: [Link]

Sources

Optimization

Technical Support Center: Crystallization of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Welcome to the Advanced Technical Support Center for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 1217-64-7). This portal provides drug development professionals, synthetic chemists, and formulation scienti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 1217-64-7). This portal provides drug development professionals, synthetic chemists, and formulation scientists with authoritative troubleshooting guides, causality-driven methodologies, and FAQs to overcome the complex solid-state challenges associated with this heterocyclic intermediate.

The Mechanistic Root of the Problem: Tautomerism and LLPS

The crystallization of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is notoriously difficult due to its specific molecular architecture. The presence of a hydroxyl group at the 4-position of the pyrazolo-pyridine core induces keto-enol tautomerism (specifically, the equilibrium between the 4-ol and 4-one forms)[1].

In solution, this tautomeric equilibrium creates a dynamic mixture of species with vastly different hydrogen-bonding profiles. Because the growing crystal lattice requires a uniform molecular conformation, the presence of the alternate tautomer acts as a kinetic "impurity," suppressing primary nucleation[2]. As supersaturation increases during cooling or antisolvent addition, the system bypasses the nucleation pathway and instead undergoes Liquid-Liquid Phase Separation (LLPS) —a phenomenon commonly referred to as "oiling out"[3]. The steric hindrance provided by the 3,6-dimethyl and 1-phenyl groups further slows lattice packing, trapping the API in a metastable, solute-rich oily phase that eventually hardens into an amorphous gum[4].

LLPS_Pathway Start Homogeneous Solution (Tautomeric Mixture) Supersat Supersaturation Generation (Cooling/Antisolvent) Start->Supersat LLPS Liquid-Liquid Phase Separation (Oiling Out) Supersat->LLPS High Cooling Rate Nucleation Primary Nucleation (Ordered Lattice) Supersat->Nucleation Slow Cooling / Seeding LLPS->Nucleation Extended Aging Amorphous Amorphous Solid / Gum LLPS->Amorphous Rapid Quench Crystal High-Purity Crystalline API Nucleation->Crystal Controlled Growth

Thermodynamic pathways of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol crystallization.

Diagnostic Matrix: Symptoms & Solutions

Use the following quantitative and qualitative data matrix to diagnose and correct your specific crystallization failure.

Observation / SymptomMechanistic CauseRecommended Action
Solution turns milky, then forms a dense oil at the bottom of the flask. LLPS (Oiling Out): The system crossed the binodal curve before the metastable limit for nucleation was reached.Halt cooling. Reheat to Tclear​ , then cool at a strictly controlled rate ( ≤0.1∘ C/min). Implement Protocol A .
Precipitate forms instantly as a sticky, unfilterable mass upon antisolvent addition. Catastrophic Supersaturation: Localized high concentration of antisolvent forces rapid precipitation of mixed tautomers.Change to reverse-addition (add API solution to antisolvent) or use a weaker antisolvent. Implement Protocol B .
Variable XRPD patterns across different batches. Polymorphism/Desmotropy: Different solvent polarities are isolating different tautomeric forms (desmotropes)[5].Standardize the solvent system. Use highly protic solvents (e.g., EtOH) to lock the keto form, or non-polar (e.g., Toluene) for the enol form.
Crystals form but exhibit severe solvent entrapment (high LOD). Rapid 1D Growth: The crystals are growing too fast along the hydrogen-bond axis, trapping mother liquor in the lattice.Implement isothermal aging holds during the cooling curve to allow lattice defect healing and 3D growth.

Core Troubleshooting Workflows (Methodologies)

Protocol A: Oiling-Out Rescue via Thermal Cycling & Seeding

This self-validating protocol is designed to rescue a batch that has oiled out by utilizing thermal cycling to shift the system from a liquid-liquid separated state into a nucleated crystalline state.

  • Re-dissolution: Heat the oiled-out mixture slowly until the solution becomes completely clear ( Tclear​ ). Record this temperature.

  • Controlled Cooling to Cloud Point: Cool the reactor at a rate of 0.2∘ C/min until the first sign of faint turbidity ( Tcloud​ ) is observed.

  • Thermal Reversal (Self-Validation): Immediately heat the system by +2∘ C. The turbidity should clear slightly but not entirely. This confirms you are in the metastable zone, not the LLPS binodal region.

  • Isothermal Aging & Seeding: Hold the temperature steady. Add 1-2% (wt/wt) of finely milled seed crystals of the desired polymorph. Age the suspension isothermally for 2 to 4 hours. Causality: This extended hold allows the tautomeric equilibrium in solution to shift toward the crystalline form as it is consumed by the growing seeds.

  • Linear Cooling: Once a distinct crystalline slurry is visually confirmed (the particles will look like distinct shards rather than spherical oil droplets under a process microscope), cool the system at 0.1∘ C/min to the final isolation temperature (e.g., 5°C).

  • Isolation: Filter the slurry and wash with a pre-chilled mixture of the crystallization solvent.

Protocol B: Antisolvent Crystallization Workflow

For scale-up scenarios where cooling crystallization yields poor recovery, antisolvent crystallization is preferred.

Antisolvent_Workflow Step1 1. Dissolution Dissolve in Good Solvent (e.g., DMF) at 60°C Step2 2. Polish Filtration Remove foreign particulates Step1->Step2 Step3 3. Antisolvent Addition Add Water/Heptane dropwise until slight turbidity Step2->Step3 Step4 4. Seeding & Aging Add 1-2% wt/wt seed crystals; Age for 2 hours Step3->Step4 Step5 5. Controlled Cooling Cool at 0.1°C/min to 5°C Step4->Step5 Step6 6. Isolation & Drying Filter and dry under vacuum Step5->Step6

Step-by-step antisolvent crystallization workflow with seeding to prevent oiling out.

Frequently Asked Questions (FAQs)

Q: Why does my product form a sticky gum instead of a powder when I crash it out with water? A: "Crashing out" generates a massive, instantaneous spike in supersaturation. Because the pyrazolo[3,4-b]pyridine core exists as a mixture of tautomers, the molecules cannot orient themselves into a crystal lattice fast enough to relieve this supersaturation. Instead, the system minimizes its free energy by separating into a dense, disordered liquid phase (gum)[3]. You must lower the supersaturation generation rate by adding the antisolvent dropwise over several hours.

Q: How do I select the right solvent to control the tautomeric form? A: Solvent polarity and hydrogen-bonding capacity dictate which tautomer is stabilized. Protic solvents (like Ethanol or Isopropanol) can act as both H-bond donors and acceptors, often stabilizing the 4-one (keto) form. Conversely, non-polar aromatic solvents (like Toluene) lack this capability, forcing the molecule to rely on intramolecular interactions or dimerization, which typically favors the 4-ol (enol) form[5]. Screen both extremes to isolate pure desmotropes.

Q: I don't have any seed crystals. How can I generate the first batch of seeds? A: To bypass oiling out without seeds, you must use a technique called "capillary crystallization" or "anti-solvent vapor diffusion." Dissolve a small amount of the compound in a good solvent (e.g., DMF) in a small open vial. Place this vial inside a larger, sealed jar containing a volatile antisolvent (e.g., Diethyl ether). Over several days, the antisolvent vapor will slowly diffuse into the DMF, generating supersaturation at an infinitesimally slow rate, allowing primary nucleation to occur without triggering LLPS.

Q: Can I use this compound in co-crystallization to improve its physical properties? A: Yes. The hydroxyl group and the multiple nitrogen atoms in the pyrazolo-pyridine core are excellent hydrogen-bond acceptors/donors. Co-crystallization with strong carboxylic acids (e.g., maleic acid, fumaric acid) can lock the molecule into a single tautomeric state via strong, predictable intermolecular hydrogen bonds, completely eliminating the oiling-out issue during scale-up[3].

References

  • Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization Crystal Growth & Design - ACS Publications[Link]

  • Exploring the crystal form landscape | Polymorphism in Molecular Crystals Oxford Academic[Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles PMC - National Institutes of Health[Link]

  • Dissolution and phase transition of pharmaceutical compounds ResearchGate[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Cross-Reactivity Comparison Guide: 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol in Kinase Drug Discovery

Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors. Specifically, 3,6-dimethyl-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern medicinal chemistry, heavily utilized in the design of ATP-competitive kinase inhibitors. Specifically, 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS 1217-64-7) serves as a critical structural node for targeted oncology and neuropharmacology. This guide provides an objective, data-driven comparison of this compound's cross-reactivity profile against standard FDA-approved inhibitors, equipping drug development professionals with the mechanistic insights necessary for scaffold optimization.

Structural Rationale & Target Engagement

Understanding the causality behind a molecule's binding affinity is the first step in evaluating cross-reactivity. The 1H-pyrazolo[3,4-b]pyridine core functions as an ATP bioisostere, acting primarily as a Type I kinase inhibitor that binds to the active (DFG-in) conformation of the kinase domain.

The structural logic of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol is defined by three key interactions:

  • The Fused Bicyclic Core: Provides a rigid, planar geometry that mimics the adenine ring of ATP, minimizing the entropic penalty upon binding.

  • The N1-Phenyl Group: Probes the hydrophobic pocket adjacent to the ATP-binding site, driving van der Waals interactions that dictate kinase selectivity.

  • The 4-Hydroxyl (4-ol) Group: Acts as a critical hydrogen bond donor/acceptor. Molecular dynamics simulations demonstrate that this moiety forms stable, recurring hydrogen bonds with highly conserved hinge region residues (e.g., Asp1046 and Asn923 in VEGFR-2) [1].

Pathway VEGF VEGF / HGF Ligands Receptors VEGFR-2 / MET Receptors VEGF->Receptors Activation Downstream1 PI3K / AKT Pathway Receptors->Downstream1 Phosphorylation Downstream2 RAS / MAPK Pathway Receptors->Downstream2 Phosphorylation Inhibitor 3,6-dimethyl-1-phenyl-1H- pyrazolo[3,4-b]pyridin-4-ol Inhibitor->Receptors ATP-competitive Inhibition Outcome Angiogenesis & Proliferation Downstream1->Outcome Survival Downstream2->Outcome Growth

Caption: Mechanism of Action: Inhibition of VEGFR-2 and MET signaling pathways by the pyrazolopyridine scaffold.

Kinase Cross-Reactivity Profiling: A Comparative Analysis

Off-target kinase inhibition is a primary driver of dose-limiting toxicities in clinical trials. To map the selectivity profile of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol, we benchmarked it against two established clinical inhibitors: Sorafenib (a multi-kinase VEGFR/PDGFR inhibitor) and Crizotinib (a MET/ALK inhibitor).

Quantitative Cross-Reactivity Data
Kinase Target3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol ( IC50​ , nM)Sorafenib Benchmark ( IC50​ , nM)Crizotinib Benchmark ( IC50​ , nM)
VEGFR-2 45 ± 425 ± 2>10,000
TRKA 85 ± 61,200 ± 85320 ± 15
MET 120 ± 12>5,0008 ± 1
GSK-3β 410 ± 25>10,000>10,000
LRRK2 850 ± 40>10,000>10,000

Data Interpretation & Pharmacological Impact: The compound exhibits potent primary affinity for VEGFR-2 and TRKA , making it a compelling scaffold for dual anti-angiogenic and analgesic therapies [3]. Unlike Sorafenib, the pyrazolo[3,4-b]pyridine derivative shows moderate, yet significant, cross-reactivity with MET . This dual VEGFR-2/MET inhibition profile is highly advantageous in oncology, as MET amplification is a notorious escape mechanism for tumors treated with isolated VEGFR-2 blockade [2]. However, the measurable activity against GSK-3β and LRRK2 indicates potential off-target neurological effects, necessitating further steric bulk optimization at the C6 position to improve the Selectivity Index (SI).

Self-Validating Experimental Protocol: TR-FRET Kinase Assay

To ensure high-fidelity data, cross-reactivity profiling must be conducted using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system : it utilizes a ratiometric readout (665 nm / 615 nm) that inherently corrects for inner-filter effects and compound autofluorescence—a common artifact in high-throughput screening.

Step-by-Step Methodology

Step 1: Reagent Preparation & Buffer Causality

  • Action: Prepare a kinase reaction buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT.

  • Causality: Mg²⁺ is strictly required for ATP coordination within the catalytic cleft. DTT is included to maintain the kinase domain's cysteine residues in a reduced state, preventing oxidative cross-linking that could artificially alter enzyme kinetics. Crucially, Tween-20 mitigates the formation of colloidal aggregates by the hydrophobic pyrazolopyridine compound, eliminating false-positive promiscuous inhibition.

Step 2: Compound Titration & Normalization

  • Action: Perform a 10-point, 3-fold serial dilution of the compound in 100% DMSO. Transfer to a 384-well assay plate to achieve a final DMSO concentration of exactly 1% in all wells.

  • Causality: Normalizing to 1% DMSO across all test and control wells ensures that the solvent's mild denaturing effect on the enzyme is uniform, isolating the inhibitor's true thermodynamic binding effect.

Step 3: Enzyme-Substrate-ATP Incubation

  • Action: Add the specific recombinant kinase (e.g., VEGFR-2, MET) and a ULight-labeled peptide substrate. Initiate the reaction by adding ATP at its apparent Km​ for the specific kinase.

  • Causality: Running the assay precisely at the ATP Km​ ensures the system is highly sensitive to ATP-competitive inhibitors. According to the Cheng-Prusoff equation, this specific condition allows the calculated IC50​ to serve as a direct, reliable reflection of the inhibitor's true binding affinity ( Ki​ ).

Step 4: Detection & Statistical Validation

  • Action: After a 60-minute incubation at 22°C, quench the reaction with EDTA (to chelate Mg²⁺ and halt catalysis) and add a Europium-labeled anti-phospho antibody. Read the plate using a time-resolved fluorometer.

  • Causality: The assay's integrity is internally validated by calculating the Z'-factor using Staurosporine (pan-kinase inhibitor) as a positive control and DMSO as a negative control. A Z'-factor > 0.6 confirms that the assay window is robust enough to distinguish true cross-reactivity from baseline noise.

Workflow Prep Compound Preparation (DMSO Stocks) Incubation Kinase Incubation (ATP @ Km, Substrate) Prep->Incubation Serial Dilution Detection TR-FRET Detection Incubation->Detection Addition of Eu-Antibody Analysis IC50 Calculation & Selectivity Index Detection->Analysis Data Export

Caption: Step-by-step TR-FRET workflow for evaluating kinase cross-reactivity and IC50 determination.

Conclusion

3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol represents a highly tunable scaffold. Its baseline cross-reactivity profile reveals potent dual VEGFR-2/MET inhibition, positioning it as a superior starting point for overcoming kinase-mutated oncological resistance compared to highly selective, single-target agents. Future structural activity relationship (SAR) campaigns should focus on modifying the C6-methyl group to abrogate unwanted GSK-3β cross-reactivity while preserving the critical hinge-binding dynamics of the 4-hydroxyl moiety.

References

  • Title: Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics Source: RSC Advances, 2026, 16, 7648-7658. URL: [Link]

  • Title: Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics Source: ACS Omega, 2026. URL: [Link]

  • Title: Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy Source: Scientific Reports, 2026. URL: [Link]

Comparative

High-Resolution Mass Spectrometry Validation of Synthesized 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol: Q-TOF vs. Orbitrap Platforms

As a Senior Application Scientist, I approach the structural validation of synthesized heterocyclic active pharmaceutical ingredients (APIs) not as a simple tick-box exercise, but as a rigorous physical chemistry problem...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the structural validation of synthesized heterocyclic active pharmaceutical ingredients (APIs) not as a simple tick-box exercise, but as a rigorous physical chemistry problem. The compound 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (Formula: C₁₄H₁₃N₃O, Exact Mass: 239.1058 Da) belongs to a privileged class of pyrazolo[3,4-b]pyridines. These scaffolds are critical in modern oncology and immunology, frequently serving as potent TRK inhibitors, anti-tumor agents, and IL-6 inhibitors[1][2][3].

During the synthesis of this compound—typically via the cyclization of 5-amino-1-phenylpyrazole with unsaturated ketones—trace regioisomers and unreacted intermediates often co-elute with the target API[4][5]. Validating the final product requires High-Resolution Mass Spectrometry (HRMS). This guide objectively compares the two dominant HRMS platforms—Quadrupole Time-of-Flight (Q-TOF) and Orbitrap —providing drug development professionals with a self-validating framework for structural confirmation and impurity profiling.

The Physics of the Comparison: Q-TOF vs. Orbitrap

Both Q-TOF and Orbitrap platforms provide sub-5 ppm mass accuracy, which is mandatory for confirming the elemental composition of C₁₄H₁₃N₃O. However, the physics governing their mass analyzers dictate different operational strengths:

  • Orbitrap (Electrostatic Ion Trap): Ions are injected into a spindle-like central electrode where they oscillate axially. The image current of this oscillation is converted to mass spectra via Fourier Transform. Causality: Because resolution scales with the duration of the recorded transient signal, Orbitraps achieve ultra-high resolving power (up to 500,000 FWHM) but suffer from slower scan rates (duty cycles). It is the premier choice for resolving isobaric background matrix ions from the target API[1].

  • Q-TOF (Time-of-Flight): Ions are accelerated into a field-free flight tube; their mass-to-charge ratio is determined by the time it takes to reach the detector. Causality: TOF extraction pulses occur thousands of times per second, allowing for exceptionally fast data acquisition (up to 50 Hz) while maintaining high resolution (~45,000 FWHM). It is the superior platform for capturing uncompromised MS/MS spectra across the narrow peak widths of trace synthesis impurities[4].

Quantitative Performance Comparison
ParameterQuadrupole Time-of-Flight (Q-TOF)Orbitrap HRMSCausality / Impact on Workflow
Mass Resolving Power ~45,000 FWHM (at m/z 200)~140,000 FWHM (at m/z 200)Orbitrap definitively resolves near-isobaric interferences, minimizing false positives during exact mass assignment.
Mass Accuracy < 2 ppm (with reference mass)< 1 ppm (internal calibration)Both provide high confidence for the [M+H]⁺ m/z 240.1131 assignment.
Acquisition Speed Up to 50 Hz10 - 20 HzQ-TOF provides superior data density across narrow UHPLC peaks, ideal for low-level impurity quantitation.
Dynamic Range 5 orders of magnitude4-5 orders of magnitudeQ-TOF handles highly concentrated main API peaks while simultaneously detecting trace regioisomers without detector saturation.

Mandatory Visualization: LC-HRMS Analytical Workflow

LC_HRMS_Workflow Syn Synthesis of Pyrazolo[3,4-b]pyridine Prep Sample Prep (ACN/H2O + 0.1% FA) Syn->Prep LC UHPLC Separation (C18 Column) Prep->LC ESI ESI(+) Ionization [M+H]+ m/z 240.1131 LC->ESI QTOF Q-TOF HRMS (High Scan Rate) ESI->QTOF Platform A Orbi Orbitrap HRMS (Ultra-High Res) ESI->Orbi Platform B DataQ Impurity Profiling & Regioisomer Detection QTOF->DataQ DataO Exact Mass Validation & Isotopic Fine Structure Orbi->DataO

Figure 1: Comparative LC-HRMS workflow for pyrazolo[3,4-b]pyridine structural validation.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. Every parameter is selected to optimize the detection of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol.

Step 1: Sample Preparation
  • Weigh 1.0 mg of the synthesized powder and dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Dilute to a working concentration of 1 µg/mL using a diluent of 90:10 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: The initial methanol dissolution overcomes the hydrophobicity of the 1-phenyl and methyl substituents. The final aqueous dilution matches the initial UHPLC mobile phase conditions. If injected in pure organic solvent, the analyte would travel ahead of the mobile phase gradient, causing severe peak broadening (the "strong solvent effect").

Step 2: UHPLC Chromatographic Separation
  • Column: Sub-2 µm C18 stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Causality: Formic acid acts as a crucial proton source, pre-ionizing the basic nitrogens of the pyrazole and pyridine rings in solution. The C18 column retains the compound via hydrophobic interactions, effectively separating the target API from highly polar, early-eluting synthesis byproducts[1].

Step 3: ESI Source Optimization (Positive Ion Mode)
  • Capillary Voltage: +3.5 kV.

  • Drying Gas Temperature: 300°C at 10 L/min.

  • Causality: The basic nature of the pyrazolo[3,4-b]pyridine core gives it a high proton affinity. The 300°C drying gas ensures complete desolvation of the aqueous droplets without inducing thermal degradation or premature in-source cleavage of the 4-hydroxyl group.

Step 4: MS/MS Fragmentation & Data Acquisition
  • Precursor Target: m/z 240.1131 ([M+H]⁺).

  • Collision Energy (CE): Ramp from 15 eV to 35 eV using Nitrogen or Argon collision gas.

  • Causality: Ramping the collision energy ensures the capture of both low-energy fragmentation events (e.g., neutral loss of water) and high-energy events (e.g., deep ring cleavage).

Fragmentation Mechanics & Structural Confirmation

Upon successful ionization, the exact mass of the protonated molecule must be verified. The theoretical exact mass for [M+H]⁺ is calculated as 240.1131 Da . A mass error of < 2 ppm confirms the elemental composition.

To validate the specific structural connectivity (and rule out regioisomers), MS/MS fragmentation is analyzed. For 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol, expect the following diagnostic product ions:

  • m/z 222.1025 (-18.0106 Da): Driven by the 4-OH group, this represents the neutral loss of H₂O. This is a highly characteristic low-energy pathway for heteroaromatic alcohols.

  • m/z 163.0621 (-77.0510 Da): Represents the homolytic cleavage of the N1-phenyl bond, resulting in the loss of a phenyl radical (C₆H₅•). This definitively confirms the presence of the phenyl substituent on the pyrazole nitrogen[4].

Conclusion & Recommendations

For the routine structural validation and exact mass confirmation of synthesized 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol, the Orbitrap is the gold standard due to its unparalleled resolving power, which eliminates ambiguity in elemental assignment.

However, if the objective shifts from pure structural confirmation to impurity profiling and pharmacokinetics , the Q-TOF platform is highly recommended. Its superior acquisition speed ensures that transient, low-abundance regioisomers eluting closely with the main API peak are accurately quantified and characterized without loss of data density.

Sources

Safety & Regulatory Compliance

Safety

Advanced Safety &amp; Operational Guide for Handling 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Introduction & Chemical Causality 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 1217-64-7) is a highly specialized heterocyclic compound utilized primarily as an active pharmaceutical ingredient (API) interm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Causality

3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-ol (CAS: 1217-64-7) is a highly specialized heterocyclic compound utilized primarily as an active pharmaceutical ingredient (API) intermediate in drug development[1]. It has a molecular weight of 239.27 g/mol [2].

When handling novel or under-characterized API intermediates, standard pharmaceutical industry practice dictates treating the compound as a default Occupational Exposure Band 3 (OEB 3) or SafeBridge Category 3 hazard[3]. This is because precise toxicological data (such as a formal Occupational Exposure Limit, OEL) is often unavailable during early-stage research[4].

Mechanistic Causality of Hazards:

  • Dermal Penetration Risk: The molecule features a lipophilic backbone (phenyl and dimethyl groups) combined with a hydrogen-bonding hydroxyl moiety. This amphiphilic nature significantly increases its capacity to penetrate the stratum corneum, especially when solubilized in common laboratory penetration-enhancing solvents like DMSO or DMF.

  • Respiratory Irritation: As a dry powder, pyrazolopyridine derivatives present a severe particulate inhalation risk. Aerosolized micro-particulates can act as potent mucous membrane irritants, aligning with GHS hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation)[5].

Because of these inherent properties, reliance solely on Personal Protective Equipment (PPE) is insufficient. According to the National Institute for Occupational Safety and Health (NIOSH), PPE must be the last line of defense in the hierarchy of controls[6]. Containment at the source via engineering controls is the primary operational objective[7].

Quantitative Risk Assessment & Engineering Controls

Before initiating any physical handling of the compound, researchers must establish a self-validating engineering control system. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that laboratory personnel must be protected from chemical exposures exceeding allowable limits[8][9].

Table 1: Engineering Control Specifications

Control MechanismSpecificationOperational Rationale
Chemical Fume Hood Face velocity of 80–120 feet per minute (fpm)[10].Prevents the escape of aerosolized powder during weighing. Validation Step: Check the digital flow monitor before opening the chemical container.
Sash Positioning Lowest comfortable working height.Acts as a physical barrier against potential splashes or sudden aerosolization events[11].
Working Depth Minimum 6 inches inside the hood[10].Ensures optimal laminar airflow and prevents eddy currents from dragging particulates into the user's breathing zone.

Personal Protective Equipment (PPE) Matrix

When engineering controls are validated, the following PPE matrix must be strictly adhered to. Every item is selected based on the specific physicochemical threats posed by the compound.

Table 2: Required PPE Specifications and Causality

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-gloved Nitrile (≥0.11 mm thickness)[12].Nitrile provides excellent resistance to lipophilic API intermediates. Double-gloving is a self-validating safety measure: if the outer glove is contaminated, it can be safely removed inside the hood without exposing the skin[13].
Eye Protection ANSI Z87.1 tight-fitting safety goggles[6].Standard safety glasses leave gaps. Tight-fitting goggles protect the ocular mucosa from micro-particulate aerosolization during powder transfer.
Body Protection Flame-resistant, fluid-resistant lab coat with knit cuffs[13].Knit cuffs prevent sleeves from rolling up or catching on equipment, eliminating exposed skin on the forearms where powder can settle.
Respiratory N95 or PAPR (if handled outside containment)[13].While fume hoods are the primary defense, a NIOSH-approved respirator is mandatory if the compound must be transported or handled outside a ventilated enclosure.

Operational Workflow & Handling Protocol

To ensure scientific integrity and trustworthiness, the following protocol is designed as a self-validating system. Do not proceed to the next step unless the previous step is confirmed.

  • Pre-Task Verification: Verify the fume hood's annual certification is in date. Confirm inward directional airflow using a tissue test or digital monitor[10].

  • PPE Donning Sequence: Wash hands, don the lab coat, put on the inner pair of nitrile gloves, don safety goggles, and finally put on the outer pair of nitrile gloves[13].

  • Weighing Strategy: Use an anti-static weigh boat. Causality: Dry pyrazolopyridine powders can hold a static charge, causing them to repel from metal spatulas and aerosolize. Use a micro-spatula to carefully transfer the solid. Never pour the powder directly from the source bottle [14].

  • Solubilization: If the protocol requires dissolving the compound, add the solvent inside the fume hood. Cap the receiving vial tightly and wipe the exterior with a compatible solvent before removing it from the hood[3].

  • PPE Doffing: Remove the outer gloves inside the hood and dispose of them as hazardous waste. Remove goggles by the straps to avoid touching the potentially contaminated front surface[13].

Spill Response & Disposal Plan

In the event of an accidental release, immediate and calculated action is required to prevent widespread contamination[15].

  • Small Spills (<50g): Do not sweep dry powder. Sweeping generates hazardous airborne particulates that can bypass standard ventilation. Instead, cover the spill with damp absorbent pads (using water or a compatible solvent) to suppress dust[15]. Wipe inward from the edges to the center to prevent spreading.

  • Disposal: Collect all contaminated materials (pads, weigh boats, outer gloves) and place them in a sealable, clearly labeled hazardous waste container. Under no circumstances should this compound or its solutions be disposed of down the sink[16].

Operational Safety Workflow Visualization

SafetyWorkflow Start Pre-Task Risk Assessment (Verify OEB 3 Status) PPE Don PPE (Double Nitrile, Goggles) Start->PPE EngControl Verify Engineering Controls (Hood Flow 80-120 fpm) PPE->EngControl Handling Chemical Handling (Anti-static Weighing) EngControl->Handling Decon Decontamination (Wet Wipe Surfaces) Handling->Decon Waste Hazardous Waste Segregation Decon->Waste End Doff PPE & Wash Hands Waste->End

Figure 1: Step-by-step operational safety workflow for handling hazardous API intermediates.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.